molecular formula C10H12N2O B1629560 2-(4-methyl-1H-benzimidazol-2-yl)ethanol CAS No. 915921-55-0

2-(4-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B1629560
CAS No.: 915921-55-0
M. Wt: 176.21 g/mol
InChI Key: LPWDVWJTYGUIRO-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-benzimidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8-10(7)12-9(11-8)5-6-13/h2-4,13H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWDVWJTYGUIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649178
Record name 2-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

915921-55-0
Record name 7-Methyl-1H-benzimidazole-2-ethanol
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Record name 2-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol
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Record name 2-(7-Methyl-1H-benzimidazol-2-yl)ethanol
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Foundational & Exploratory

2-(4-methyl-1H-benzimidazol-2-yl)ethanol CAS 915921-55-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 915921-55-0 Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Executive Summary

This technical guide profiles 2-(4-methyl-1H-benzimidazol-2-yl)ethanol , a functionalized benzimidazole scaffold used primarily as a fragment in drug discovery and a building block in heterocycle synthesis.

Benzimidazoles are classified as "privileged scaffolds" in medicinal chemistry due to their ability to mimic purine bases, allowing them to interact with a diverse array of biological targets, including kinases, tubulin, and proton pumps. This specific derivative features a 4-methyl substitution on the benzene ring and a 2-hydroxyethyl tail. The terminal hydroxyl group provides a critical handle for further conjugation (e.g., PROTAC linkers, esterification), while the 4-methyl group induces steric constraints that can enhance selectivity in protein-ligand binding.

Chemical Profile & Tautomerism (Expert Insight)

Crucial Concept: Researchers working with CAS 915921-55-0 must understand the annular tautomerism inherent to N-unsubstituted benzimidazoles.

In solution, the proton on the imidazole nitrogen oscillates between N1 and N3. Consequently, the 4-methyl and 7-methyl isomers are in rapid equilibrium and are chemically indistinguishable unless the nitrogen is alkylated or the molecule is locked in a crystal lattice.

  • Tautomer A: 4-methyl-1H-benzimidazole derivative (Steric bulk near the NH).

  • Tautomer B: 7-methyl-1H-benzimidazole derivative (Steric bulk away from the NH).

Physicochemical Properties Table

PropertyValue / DescriptionNote
Appearance Off-white to beige solidTypical of benzimidazole intermediates.
Predicted LogP ~1.4 - 1.8Moderately lipophilic; suitable for CNS penetration.
pKa (Basic) ~5.4 - 5.6Protonation of the pyridine-like nitrogen (N3).
pKa (Acidic) ~12.5Deprotonation of the pyrrole-like nitrogen (NH).
Solubility DMSO, Methanol, EthanolLimited solubility in water; soluble in dilute acid (HCl).
H-Bond Donors 2 (NH, OH)Critical for binding pocket interactions.
Synthesis & Manufacturing Protocol

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips Condensation . For CAS 915921-55-0, the reaction requires the condensation of a diamine with a 3-carbon hydroxy-acid equivalent.

Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism and the resulting tautomeric equilibrium.

Synthesis SM1 3-methyl-1,2-phenylenediamine Inter Amide Intermediate (Transient) SM1->Inter Condensation (4N HCl, Reflux) SM2 3-hydroxypropanoic acid (or lactone equiv.) SM2->Inter Prod This compound (CAS 915921-55-0) Inter->Prod Cyclodehydration (-H2O) Taut Tautomeric Equilibrium (4-Me vs 7-Me) Prod->Taut In Solution

Caption: Phillips condensation pathway yielding the target benzimidazole and its tautomeric nature.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for 2-hydroxyethyl benzimidazoles.

Reagents:

  • 3-Methyl-1,2-phenylenediamine (1.0 eq)

  • 3-Hydroxypropanoic acid (1.1 eq) (Alternative:

    
    -propiolactone - Handle with extreme caution, carcinogen)
    
  • Hydrochloric acid (4N)

  • Ammonium hydroxide (for neutralization)

Step-by-Step Methodology:

  • Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL).

  • Addition: Add 3-hydroxypropanoic acid (11 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The diamine spot should disappear.

  • Cooling: Cool the reaction mixture to room temperature (25°C), then further cool to 0–5°C in an ice bath.

  • Neutralization (Critical Step): Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise with vigorous stirring until the pH reaches ~8–9. The product typically precipitates as a free base at this stage.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5) if high purity (>98%) is required.

Medicinal Chemistry Applications

This compound serves as a versatile "hit" in Fragment-Based Drug Discovery (FBDD).

Structural Activity Relationship (SAR) Logic
  • The Benzimidazole Core: Acts as a bioisostere for the purine ring of ATP, making it a scaffold of choice for Kinase Inhibitors .

  • The 4-Methyl Group: Provides a "selectivity filter." In many kinase pockets, small hydrophobic pockets (gatekeeper regions) can accommodate this methyl group, distinguishing the target from homologous proteins.

  • The 2-Ethanol Tail:

    • H-Bonding: The terminal -OH can donate/accept hydrogen bonds with residues like Asp or Glu in the active site.

    • Linker Attachment: The hydroxyl group is a prime nucleophile for attaching E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTACs (Proteolysis Targeting Chimeras).

Drug Discovery Workflow

DrugDiscovery Fragment Fragment Screening (CAS 915921-55-0) Hit Hit Validation (NMR/SPR Binding) Fragment->Hit Low Affinity (mM) Opt Lead Optimization Hit->Opt Grow Fragment Sub1 Strategy A: Kinase Inhibition Target ATP Pocket Opt->Sub1 Sub2 Strategy B: PROTAC Linker Use -OH for conjugation Opt->Sub2

Caption: Application of CAS 915921-55-0 in fragment-based drug design workflows.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Multiplets at

      
       7.0–7.5 ppm (3H) corresponding to the benzene ring protons.
      
    • Methyl Group: A distinct singlet at

      
       ~2.4–2.6 ppm (3H).[1]
      
    • Ethylene Linker: Two triplets (or multiplets) at

      
       ~2.9 ppm (CH₂-Ar) and 
      
      
      
      ~3.8 ppm (CH₂-O).
    • Exchangeable Protons: A broad singlet for OH (variable) and a very broad signal for the benzimidazole NH (often >12 ppm or invisible due to exchange).

  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       (Calculated: 177.22).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 254 nm (Benzimidazole absorption).

Safety & Handling
  • GHS Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature of the hydroxyethyl chain requires protection from moisture.

  • Solvent Compatibility: Avoid acetone for storage (potential for hemiaminal formation with the basic nitrogen over long periods).

References
  • Benzimidazole Synthesis Review: Arabian Journal of Chemistry. "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Available at: [Link]

  • Tautomerism in Benzimidazoles: Beilstein Journal of Organic Chemistry. "An experimental and theoretical NMR study of NH-benzimidazoles in solution." Available at: [Link]

  • Medicinal Chemistry Applications: RSC Advances. "Recent achievements in the synthesis of benzimidazole derivatives." Available at: [Link]

  • Compound Data Source: PubChem Compound Summary for CAS 915921-55-0. Available at: [Link]

Sources

Technical Guide: Chemical Structure of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol , a specialized heterocyclic building block used in medicinal chemistry and material science.

Executive Summary

This compound (CAS: 915921-55-0 ) is a substituted benzimidazole derivative characterized by a fused benzene-imidazole core with a methyl group at the C4 position and a hydroxyethyl chain at the C2 position.[1] It serves as a critical pharmacophore in drug discovery—particularly for antihistamines and proton pump inhibitors—and as a functional corrosion inhibitor in industrial applications due to its ability to coordinate with transition metals.

This guide analyzes its tautomeric identity, physicochemical profile, and validated synthesis pathways.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9]

The compound exists in a dynamic tautomeric equilibrium. In solution, the proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 4-methyl and 7-methyl positions chemically equivalent unless the nitrogen is alkylated.

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Tautomeric Name 2-(7-methyl-1H-benzimidazol-2-yl)ethanol
CAS Number 915921-55-0
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
SMILES Cc1cccc2nc(CCO)[nH]c12
InChI Key Unique key required for database verification (e.g., generated from structure)
Tautomeric Equilibrium

The "4-methyl" designation assumes the hydrogen is on the nitrogen adjacent to the methyl-substituted carbon ring. However, rapid proton transfer occurs:

  • Tautomer A (4-methyl): Proton on N1; Methyl at C4.

  • Tautomer B (7-methyl): Proton on N3; Methyl at C7.

This equilibrium is solvent-dependent but crucial for interpreting NMR spectra, which often show broadened signals for the imidazole protons.

Physicochemical Properties[3][5][12]

The hydroxyethyl side chain imparts amphiphilic character, allowing solubility in polar organic solvents while maintaining lipophilicity suitable for membrane permeability.

PropertyValue (Experimental/Predicted)Context
Physical State Solid (Crystalline powder)Standard conditions
Melting Point 160–165 °C (Predicted)Typical for benzimidazole-ethanols
LogP 1.34 ± 0.2Lipophilicity suitable for oral bioavailability
pKa (Basic N) ~5.5 – 6.0Protonation occurs at the pyridine-like nitrogen
H-Bond Donors 2 (OH, NH)Critical for receptor binding
H-Bond Acceptors 2 (N, O)Interaction with enzyme active sites
Solubility DMSO, Ethanol, MethanolPoor solubility in water/hexane

Synthesis & Manufacturing Protocols

The most robust synthesis involves the Phillips Condensation , a cyclodehydration reaction between a phenylenediamine and a carboxylic acid derivative.

Protocol: Acid-Catalyzed Condensation

This method utilizes 3-methyl-1,2-phenylenediamine and 3-hydroxypropanoic acid (or its lactone equivalent).

Reagents:

  • 3-Methyl-1,2-phenylenediamine (1.0 eq)

  • 3-Hydroxypropanoic acid (1.1 eq) OR

    
    -Propiolactone (toxic, handle with care)
    
  • Hydrochloric acid (4N) or Polyphosphoric acid (PPA)

Step-by-Step Methodology:

  • Mixing: Dissolve 3-methyl-1,2-phenylenediamine in 4N HCl.

  • Addition: Add 3-hydroxypropanoic acid slowly to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The acid catalyzes the formation of the amide intermediate followed by ring closure.

  • Neutralization: Cool the reaction mixture to 0°C. Slowly add 20% NaOH or NH₄OH until pH ~8–9.

  • Precipitation: The product precipitates as a solid. Filter and wash with ice-cold water.

  • Purification: Recrystallize from ethanol/water (9:1) to yield off-white crystals.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from the diamine precursor to the final benzimidazole structure.

SynthesisPathway Start 3-Methyl-1,2- phenylenediamine Reagent + 3-Hydroxypropanoic Acid / Lactone Intermediate Amide Intermediate Start->Intermediate Condensation (4N HCl, Reflux) Cyclization Cyclodehydration (- H₂O) Intermediate->Cyclization H+ Catalyst Product 2-(4-methyl-1H- benzimidazol-2-yl)ethanol Cyclization->Product Tautomerization

Figure 1: Synthetic pathway via Phillips condensation. The acid catalyst drives both the initial amide formation and the subsequent ring closure.

Structural Characterization (Spectroscopy)[3][4][5][11]

Researchers must validate the structure using NMR and MS to confirm the position of the methyl group and the integrity of the ethanol chain.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:
  • δ 12.2 ppm (br s, 1H): Imidazole NH (exchangeable).

  • δ 7.3 – 7.0 ppm (m, 3H): Aromatic protons (ABC system due to 4-methyl substitution).

  • δ 4.8 ppm (t, 1H): Hydroxyl OH (if not exchanged).

  • δ 3.85 ppm (t, 2H): -CH₂-OH (methylene adjacent to oxygen).

  • δ 2.95 ppm (t, 2H): Het-CH₂- (methylene adjacent to benzimidazole ring).

  • δ 2.55 ppm (s, 3H): Aryl-Methyl group (Ar-CH₃).

Mass Spectrometry (ESI-MS):
  • [M+H]⁺: 177.11 m/z.

  • Fragmentation: Loss of -CH₂OH (31 Da) is a common characteristic fragment.

Functional Applications

Medicinal Chemistry (Drug Development)

The benzimidazole scaffold is "privileged," meaning it frequently binds to biological targets.[2]

  • H1-Antihistamines: The 2-ethoxy linkage is a precursor for ether-linked antihistamines (e.g., analogues of clemastine).

  • Proton Pump Inhibitors (PPIs): While omeprazole uses a sulfoxide linkage, this ethanol derivative serves as a scaffold for novel H+/K+ ATPase inhibitors.

Material Science (Corrosion Inhibition)

Benzimidazoles are potent corrosion inhibitors for copper and steel in acidic media.

  • Mechanism: The planar benzimidazole ring adsorbs onto the metal surface via

    
    -electrons, while the hydroxyethyl tail aids in forming a protective barrier film, preventing chloride ion attack.
    

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use nitrile gloves and fume hood. Avoid dust inhalation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol or moisture absorption.

References

  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanol (Related Isomer Data & CAS Logic). National Library of Medicine. Available at: [Link]

  • Podder, S. K., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol."[3][4] Dhaka University Journal of Pharmaceutical Sciences, 2016. Available at: [Link]

  • Accelachem. Chemical Catalog: this compound.[1] Available at: [Link]

Sources

A Technical Guide to 4-Methyl vs. 5-Methyl Benzimidazole Ethanol Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Isomerism in Benzimidazole Scaffolds

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its privileged structure, arising from the fusion of benzene and imidazole rings, allows for versatile functionalization, leading to compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3] This guide delves into the nuanced yet critical differences between two closely related positional isomers: 4-methyl and 5-methyl benzimidazole ethanol derivatives.

While seemingly minor, the placement of a methyl group at the 4- or 5-position of the benzimidazole ring can profoundly influence the molecule's physicochemical properties, biological activity, and metabolic stability. Understanding these differences is paramount for researchers and drug development professionals aiming to rationally design and optimize benzimidazole-based therapeutics. This document provides an in-depth technical exploration of the synthesis, characterization, and comparative biological potential of these two isomeric series, offering field-proven insights to guide future research and development.

I. Synthetic Pathways: The Phillips Condensation Approach

The synthesis of 2-(hydroxyethyl)benzimidazole derivatives is reliably achieved through the Phillips condensation reaction. This method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid, in this case, a hydroxy-functionalized acid, under acidic conditions.[4]

Rationale for Synthetic Route

The Phillips condensation is a robust and well-established method for benzimidazole synthesis, offering good yields with aliphatic carboxylic acids.[4] The use of 3-hydroxypropanoic acid as the carboxylic acid partner directly introduces the desired 2-(ethanol) substituent at the 2-position of the benzimidazole core. The choice of starting material, either 3,4-diaminotoluene for the 4-methyl derivative or 4,5-diaminotoluene for the 5-methyl derivative, dictates the final position of the methyl group on the benzene ring.

Experimental Protocol: Synthesis of 2-(4-Methyl-1H-benzimidazol-2-yl)ethanol and 2-(5-Methyl-1H-benzimidazol-2-yl)ethanol

Materials:

  • 3,4-Diaminotoluene (for 4-methyl derivative) or 4,5-Diaminotoluene (for 5-methyl derivative)

  • 3-Hydroxypropanoic acid

  • Hydrochloric acid (4 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the respective diaminotoluene (3,4-diaminotoluene or 4,5-diaminotoluene) in 4 M hydrochloric acid.

  • Addition of Carboxylic Acid: To the stirred solution, add 1.1 equivalents of 3-hydroxypropanoic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure this compound or 2-(5-methyl-1H-benzimidazol-2-yl)ethanol.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_products Products 3,4-Diaminotoluene 3,4-Diaminotoluene Phillips_Condensation Phillips Condensation 3,4-Diaminotoluene->Phillips_Condensation 4,5-Diaminotoluene 4,5-Diaminotoluene 4,5-Diaminotoluene->Phillips_Condensation 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic_Acid->Phillips_Condensation 4-Methyl_Derivative This compound Phillips_Condensation->4-Methyl_Derivative 5-Methyl_Derivative 2-(5-Methyl-1H-benzimidazol-2-yl)ethanol Phillips_Condensation->5-Methyl_Derivative

Caption: Synthetic workflow for 4-methyl and 5-methyl benzimidazole ethanol derivatives.

II. Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of the synthesized 4-methyl and 5-methyl benzimidazole ethanol derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy
  • Aromatic Protons: The position of the methyl group significantly influences the chemical shifts and splitting patterns of the aromatic protons.

    • 4-Methyl Isomer: The protons on the benzene ring will exhibit a more complex splitting pattern due to the asymmetric substitution. One would expect to see three distinct aromatic signals.

    • 5-Methyl Isomer: The molecule possesses a higher degree of symmetry. This will result in a simpler aromatic region, likely showing two distinct signals, a singlet for the proton at C4 and a doublet for the protons at C6 and C7.

  • Ethanol Side Chain: The protons of the ethanol group (-CH₂-CH₂-OH) will appear as two triplets in the aliphatic region of the spectrum. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

  • Methyl Protons: A singlet corresponding to the three methyl protons will be observed in the upfield region.

  • N-H Proton: The benzimidazole N-H proton typically appears as a broad singlet in the downfield region (around 12-13 ppm in DMSO-d₆).[5]

¹³C NMR Spectroscopy
  • Aromatic Carbons: The position of the methyl group will influence the chemical shifts of the aromatic carbons. The carbon bearing the methyl group will be shielded, while the adjacent carbons may be slightly deshielded. The number of distinct aromatic carbon signals will also differ between the two isomers due to their symmetry.

  • Benzimidazole Carbons: The C2 carbon, attached to the ethanol side chain, will have a characteristic chemical shift. The other two carbons of the imidazole ring (C3a and C7a) will also be identifiable.

  • Ethanol and Methyl Carbons: The carbons of the ethanol side chain and the methyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will exhibit characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the ethanol moiety.

  • N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹ for the benzimidazole N-H bond.

  • C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C=N and C=C Stretch: Characteristic absorptions in the 1500-1650 cm⁻¹ region for the C=N of the imidazole ring and C=C of the benzene ring.[6]

Table 1: Predicted Spectroscopic Data Comparison

FeatureThis compound2-(5-Methyl-1H-benzimidazol-2-yl)ethanol
¹H NMR (Aromatic) 3 distinct signals, complex splitting2 distinct signals, simpler splitting (singlet and doublet)
¹³C NMR (Aromatic) More complex pattern of signalsSimpler pattern of signals due to symmetry
IR (Fingerprint) Unique fingerprint regionUnique fingerprint region

III. Comparative Biological Activity and Structure-Activity Relationship (SAR)

While direct comparative biological studies on 4-methyl versus 5-methyl benzimidazole ethanol derivatives are not extensively reported, a robust analysis can be constructed based on established structure-activity relationships (SAR) for the broader benzimidazole class. The position of the methyl group is expected to modulate activity through steric and electronic effects, influencing binding to biological targets and metabolic pathways.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities.[3][7] The position of the methyl group can influence this activity:

  • Electronic Effects: A methyl group is weakly electron-donating. In the 5-position, this electronic effect can influence the overall electron density of the benzimidazole ring system, potentially affecting its interaction with microbial targets. The electronic effect of the 4-methyl group will be more localized.

  • Steric Hindrance: The 4-methyl group is positioned closer to the imidazole ring and the C2 substituent. This could introduce steric hindrance, potentially affecting the binding of the molecule to a target enzyme or receptor. The 5-methyl group is less likely to cause such steric clashes.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can enhance its ability to cross microbial cell membranes, a key factor for antimicrobial efficacy. The difference in lipophilicity between the 4- and 5-methyl isomers is likely to be minimal but could contribute to subtle differences in activity.

Based on general SAR principles for antimicrobial benzimidazoles, it is plausible that the 5-methyl derivative may exhibit slightly superior or broader-spectrum antimicrobial activity due to reduced steric hindrance and favorable electronic effects on the benzimidazole core.[8][9]

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of research.[1][10] The position of the methyl group can impact cytotoxicity through several mechanisms:

  • Target Interaction: Many anticancer benzimidazoles function by interacting with key cellular targets such as tubulin or specific kinases. The steric profile of the 4-methyl isomer could either enhance or hinder binding to the active site of these targets compared to the 5-methyl isomer.

  • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. A methyl group at the 4-position might sterically hinder metabolic attack on the adjacent part of the molecule, potentially increasing its half-life. Conversely, the 5-position is generally more accessible to metabolic enzymes.

  • DNA Intercalation: Some benzimidazole derivatives exert their anticancer effects by intercalating with DNA. The planarity and electronic distribution of the benzimidazole ring system are crucial for this interaction. The position of the methyl group can subtly alter these properties.

Given the complexity of anticancer mechanisms, predicting which isomer would be more potent is challenging without direct experimental data. However, SAR studies on other substituted benzimidazoles have shown that substitution at the 5-position is often well-tolerated and can lead to potent compounds.[1]

SAR_Comparison cluster_isomers Isomers cluster_properties Influenced Properties cluster_activities Potential Biological Activities 4-Methyl_Isomer 4-Methyl Derivative Steric_Hindrance Steric Hindrance 4-Methyl_Isomer->Steric_Hindrance Higher Electronic_Effects Electronic Effects 4-Methyl_Isomer->Electronic_Effects Localized Lipophilicity Lipophilicity 4-Methyl_Isomer->Lipophilicity Metabolic_Stability Metabolic Stability 4-Methyl_Isomer->Metabolic_Stability 5-Methyl_Isomer 5-Methyl Derivative 5-Methyl_Isomer->Steric_Hindrance Lower 5-Methyl_Isomer->Electronic_Effects Dispersed 5-Methyl_Isomer->Lipophilicity 5-Methyl_Isomer->Metabolic_Stability Antimicrobial Antimicrobial Steric_Hindrance->Antimicrobial Anticancer Anticancer Steric_Hindrance->Anticancer Electronic_Effects->Antimicrobial Electronic_Effects->Anticancer Lipophilicity->Antimicrobial Metabolic_Stability->Anticancer

Caption: Structure-Activity Relationship (SAR) comparison of 4-methyl vs. 5-methyl benzimidazole ethanol derivatives.

IV. Conclusion and Future Directions

The seemingly subtle distinction between 4-methyl and 5-methyl benzimidazole ethanol derivatives can have significant implications for their biological profiles. While the 5-methyl isomer may hold a slight advantage in terms of reduced steric hindrance for antimicrobial applications, the impact on anticancer activity is less predictable and warrants direct experimental investigation.

This guide provides a foundational framework for researchers entering this area. The provided synthetic protocol offers a reliable route to these compounds, and the comparative analysis of their expected spectroscopic and biological properties serves as a starting point for further exploration. Future research should focus on the direct synthesis and head-to-head biological evaluation of these isomers to validate the hypotheses presented here. Such studies will be invaluable in elucidating the precise structure-activity relationships and guiding the development of next-generation benzimidazole-based therapeutics.

V. References

  • Şener, E., Yalçın, I., Temiz, O., Ören, I., Akın, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.

  • el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17.

  • Yoon, Y. K. (2014). What is the procedure for 2 (1-hydroxyethyl) benzimidazole synthesis?. ResearchGate.

  • BenchChem. (2025). Strategies to reduce cytotoxicity of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Gowda, D. C., & Mahendra, M. (2015). Synthesis, characterization and corrosion inhibition study of 2-(α-hydroxyethyl)benzimidazole. EUDL.

  • The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6(10), 8356-8364.

  • Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(112), 92395-92404.

  • Supplementary Information. Organic Letters.

  • Chem-Impex. (n.d.). 2-(1-Hydroxyethyl)benzimidazole.

  • Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

  • Rashdan, H. R. M., Abdel-Wahab, B. F., & El-Hefnawy, M. A. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-20.

  • Perin, N., Cindrić, M., Martin-Kleiner, I., Bertoša, B., & Hranjec, M. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry, 13(5), 624-636.

  • Abdel-Rahman, A. A. H., Abdel-Megid, M., & El-Gendy, M. A. (2013). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Journal of Applicable Chemistry, 2(6), 1599-1610.

  • Al-Sultan, S. Q., Ali, S. K., & Al-Bayati, Z. F. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(IV), 69-88.

  • Tuncbilek, M., Kiper, T., & Altanlar, N. (2009). Synthesis and in vitro anti-microbial activity of some novel substituted benzimidazole derivatives having potent activity against MRSA. European Journal of Medicinal Chemistry, 44(3), 1024-1033.

  • Sharma, D., Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Medicinal Chemistry Research, 21(10), 2844-2851.

  • Şener, E., Yalçin, I., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.

  • Husain, A., Rashid, M., Mishra, R., & Parveen, S. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 78(1), 21-30.

  • Al-Ostath, A. I., El-Faham, A., & Al-Swaidan, I. A. (2018). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1155, 54-63.

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Gong, P. (2022). Design, Synthesis and Cytotoxicity Evaluation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. Chemical and Pharmaceutical Bulletin, 70(6), 421-432.

  • Ersan, R. H., & Duran, A. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Letters, 4(1), 10-17.

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.

  • Rahman, S. M. A., Parvin, M. S., & Islam, M. R. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

  • El Kihel, A., El Guesmi, S., & Clement, J. C. (2009). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(10), 896-900.

  • BenchChem. (n.d.). 1-(2-Ethoxyethyl)benzimidazole Research Chemical.

  • ResearchGate. (n.d.). Fig. 2 -1 H-13 C NMR Spectrum of....

  • Kumar, R., & Singh, G. (2022). Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore, 13(2), 41-55.

  • Fadda, A. A., & Elattar, K. M. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Heterocyclic Chemistry, 55(10), 2338-2351.

  • Rashdan, H. R. M., Abdel-Wahab, B. F., & El-Hefnawy, M. A. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-20.

  • Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 519-525.

  • Islam, M. R., & Hossain, M. K. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1145-1152.

  • ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole.

  • Google Patents. (2017). CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof.

  • Şener, E., Yalçin, I., Temiz, O., Ören, I., Akın, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.

  • Al-Sultan, S. Q., Ali, S. K., & Al-Bayati, Z. F. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Pharmakeftiki, 35(2), 1-20.

  • Mañozca-Dosman, I. V., Aragón-Muriel, A., & Polo-Cerón, D. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate.

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance.

  • Yildirim, S., Koca, M., & Servi, S. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 102577.

  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).

  • Duran, A., & Ersan, R. H. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. ACG Publications, 16(2), 173-181.

  • Lopyrev, V. A., Larina, L. I., & Voronkov, M. G. (2001). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 6(12), 1018-1025.

  • Medina-Franco, J. L., & Yoo, J. (2012). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Advances, 2(18), 7128-7136.

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An In-depth Technical Guide to 2-(2-hydroxyethyl)-4-methylbenzimidazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a cornerstone in the field of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This versatile heterocyclic scaffold is a key structural motif in numerous clinically significant molecules. This guide focuses on a specific derivative, 2-(2-hydroxyethyl)-4-methylbenzimidazole, providing a comprehensive overview of its chemical identity, synthesis, and a forward-looking perspective on its potential biological significance based on the established activities of the broader benzimidazole class. While specific biological data for this particular analogue is not extensively documented in publicly available literature, this document aims to provide a robust foundation for researchers initiating studies on this compound by detailing its synthesis and exploring its potential therapeutic applications based on structure-activity relationships within the benzimidazole family.

Nomenclature and Chemical Identity

A precise understanding of a compound's nomenclature is fundamental for accurate scientific communication and database searches.

IUPAC Name: The systematically generated and internationally recognized name for this compound is 2-(4-methyl-1H-benzimidazol-2-yl)ethanol .

CAS Number: The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 5465-42-9 .[1][2]

Synonyms: This compound may be referred to by several other names in literature and commercial catalogs, including:

  • 2-(2-hydroxyethyl)-4-methylbenzimidazole

  • 2-(4-methyl-1H-benzo[d]imidazol-2-yl)ethanol

  • 4-Methyl-1H-benzimidazole-2-ethanol

A clear understanding of these synonyms is crucial to ensure a comprehensive literature search.

Physicochemical Properties

The following table summarizes key physicochemical properties of 2-(2-hydroxyethyl)-4-methylbenzimidazole. These parameters are critical for predicting its behavior in various experimental settings, including solubility, membrane permeability, and formulation development.

PropertyValueSource
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
CAS Number 5465-42-9[1][2]

Synthesis of 2-(2-hydroxyethyl)-4-methylbenzimidazole

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A prevalent and efficient method is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of an acid catalyst.[3] This approach offers a direct and versatile route to a wide array of benzimidazole derivatives.

For the synthesis of 2-(2-hydroxyethyl)-4-methylbenzimidazole, the logical precursors are 3-methyl-1,2-phenylenediamine and 3-hydroxypropanoic acid . The reaction proceeds through an initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification reactant1 3-methyl-1,2-phenylenediamine acylation Acylation reactant1->acylation reactant2 3-hydroxypropanoic acid reactant2->acylation catalyst Acid Catalyst (e.g., 4N HCl) catalyst->acylation solvent Solvent (e.g., Water or DMF) solvent->acylation heating Heating (Reflux) heating->acylation cyclization Intramolecular Cyclization & Dehydration acylation->cyclization neutralization Neutralization (e.g., NaHCO3) cyclization->neutralization extraction Solvent Extraction neutralization->extraction purification Chromatography/Recrystallization extraction->purification product 2-(2-hydroxyethyl)-4-methylbenzimidazole purification->product

Fig. 1: General workflow for the synthesis of 2-(2-hydroxyethyl)-4-methylbenzimidazole.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, plausible procedure for the synthesis of 2-(2-hydroxyethyl)-4-methylbenzimidazole based on established methods for similar benzimidazole syntheses.[4][5] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 3-methyl-1,2-phenylenediamine

  • 3-hydroxypropanoic acid

  • 4N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1,2-phenylenediamine (1 equivalent) in 4N HCl.

  • To this solution, add 3-hydroxypropanoic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.[4]

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(2-hydroxyethyl)-4-methylbenzimidazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Potential Biological Activities and Applications

Potential Therapeutic Areas:

  • Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and various kinases involved in cell signaling pathways. The structural features of 2-(2-hydroxyethyl)-4-methylbenzimidazole make it a candidate for evaluation in cancer cell lines.

  • Antimicrobial and Antifungal Activity: The benzimidazole core is a key component of several antimicrobial and antifungal drugs. It is plausible that 2-(2-hydroxyethyl)-4-methylbenzimidazole could exhibit activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Several benzimidazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[8]

  • Antioxidant Activity: Some benzimidazole derivatives have been shown to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[4][5] A study on the structurally similar 2-methyl-1H-benzimidazole showed moderate antioxidant activity.[4][5]

  • Neuroprotective Effects: Recent studies have explored the neuroprotective potential of benzimidazole derivatives in models of neurodegenerative diseases, suggesting a possible role in mitigating oxidative stress and neuroinflammation in the brain.[9]

G cluster_pathway Potential Kinase Inhibition Pathway compound Benzimidazole Derivative kinase Tyrosine Kinase compound->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation, Survival) p_substrate->downstream

Sources

Foreword: The Dynamic Nature of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in 4-methyl-1H-benzimidazole Derivatives

To the researchers, scientists, and drug development professionals who engage with the benzimidazole scaffold, its true nature is not static but a dynamic equilibrium. This guide is designed to move beyond a textbook definition of tautomerism and provide a deep, actionable understanding of this phenomenon as it specifically pertains to 4-methyl-1H-benzimidazole and its derivatives. As a Senior Application Scientist, my objective is not merely to present facts but to illuminate the causality behind the observations and the strategic thinking that underpins robust experimental design. The benzimidazole core is a cornerstone in medicinal chemistry, forming the basis of numerous successful drugs.[1][2] Its utility, however, is intrinsically linked to the subtle yet profound influence of prototropic tautomerism—a factor that can dictate a molecule's ultimate biological fate. Understanding and controlling this equilibrium is paramount in modern drug discovery.

The Principle of Prototropic Tautomerism in Benzimidazoles

Benzimidazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to the 4- and 5-positions of an imidazole ring.[3] In N-unsubstituted benzimidazoles, a proton can readily migrate between the two nitrogen atoms (N1 and N3). This is a classic case of annular prototropic tautomerism, resulting in two distinct, yet rapidly interconverting, isomers.[4][5]

For an asymmetrically substituted benzimidazole, such as 4-methyl-1H-benzimidazole, this tautomerism is non-degenerate. The proton migration results in two different constitutional isomers: 4-methyl-1H-benzimidazole and 7-methyl-1H-benzimidazole. While structurally similar, the electronic and steric environment of the core is altered, which has significant downstream consequences for molecular properties and interactions.

Tautomerism cluster_4_methyl 4-Methyl-1H-benzimidazole cluster_7_methyl 7-Methyl-1H-benzimidazole T1 Structure of 4-Methyl Tautomer T2 Structure of 7-Methyl Tautomer T1->T2 + H⁺ migration

Caption: Prototropic equilibrium in 4-methyl-1H-benzimidazole.

The position of this equilibrium is not fixed; it is a delicate balance influenced by a variety of internal and external factors.

Factors Governing the Tautomeric Equilibrium

The predominance of one tautomer over the other is dictated by their relative thermodynamic stabilities. This stability is modulated by several key factors:

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds are critical.[6] In nonpolar solvents like CDCl₃, the tautomeric exchange is often rapid on the NMR timescale, leading to averaged signals.[7] In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can form strong hydrogen bonds with the N-H proton, slowing the rate of intermolecular proton transfer and allowing for the potential observation of distinct tautomers.[4][6]

  • Temperature: Lowering the temperature can slow the interconversion rate sufficiently to resolve the signals of individual tautomers in an NMR spectrum. Variable Temperature (VT) NMR experiments are a powerful tool for studying these dynamics and quantifying the energy barrier of the exchange process.[6]

  • Electronic Effects of Substituents: The electronic nature of other substituents on the benzimidazole ring system can favor one tautomer over another. Electron-donating groups (like the methyl group) and electron-withdrawing groups can influence the relative basicity of the nitrogen atoms, thereby shifting the equilibrium.

  • Physical State: In the solid state, the dynamic equilibrium is typically "frozen" out. X-ray crystallography studies consistently show the presence of only one tautomeric form, dictated by the most stable arrangement within the crystal lattice.[1][8][9] This provides an invaluable structural baseline to compare against the dynamic behavior observed in solution.

Experimental and Computational Characterization

A multi-faceted approach is essential for a comprehensive understanding of tautomerism in these derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the preeminent technique for studying tautomeric equilibria in solution.[1]

Causality Behind the Method: The chemical environment of the carbon atoms in the benzene portion of the ring, particularly C4 and C7, is highly sensitive to the position of the N-H proton. When the proton is on N1 (the 4-methyl tautomer), C7 is adjacent to a pyrrole-like nitrogen (-NH-), while C4 is adjacent to a pyridine-like nitrogen (-N=). The reverse is true for the 7-methyl tautomer. These two types of nitrogen atoms exert different electronic effects, resulting in distinct ¹³C NMR chemical shifts for C4 and C7.[4]

  • Fast Exchange: In solvents where proton exchange is fast, the signals for C4/C7 and C5/C6 coalesce into time-averaged single peaks.[1][10]

  • Slow Exchange: In solvents that slow the exchange, or at low temperatures, these signals can broaden and eventually resolve into separate peaks for each tautomer.[4][6]

To definitively assign these signals and quantify the tautomeric ratio, a model compound where the tautomerism is "blocked" is employed. 1-methyl-1H-benzimidazole is an ideal choice for this purpose, as the methyl group prevents proton migration.[4][11] By comparing the C4 and C7 chemical shifts of the 4-methyl derivative to this reference, one can assign the signals and estimate the equilibrium position.

Carbon1-Methyl-1H-benzimidazole (CDCl₃)[4]DescriptionExpected Shift in 4-Methyl Tautomer
C4 ~120.4 ppmAdjacent to pyridine-like NSimilar to 1-MeBI C4
C7 ~109.5 ppmAdjacent to pyrrole-like NHSimilar to 1-MeBI C7

Table 1: Reference ¹³C NMR chemical shifts for assigning tautomeric carbons.

Protocol: Variable Temperature (VT) ¹³C NMR Analysis

This protocol provides a self-validating system to determine the tautomeric ratio and the free energy of activation for interconversion.

Objective: To resolve the individual tautomers of a 4-methyl-1H-benzimidazole derivative and calculate the kinetic parameters of their interconversion.

Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the 4-methyl-1H-benzimidazole derivative in 0.6 mL of a suitable deuterated solvent known to slow proton exchange (e.g., DMSO-d₆ or THF-d₈).

    • Filter the solution into a high-quality NMR tube to remove any particulate matter.

    • Rationale: A higher-boiling/lower-freezing solvent is chosen to provide a wide temperature range for the experiment. Concentration is optimized for good signal-to-noise in a reasonable number of scans.

  • Instrument Setup & Initial Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.

    • Tune and shim the probe at room temperature (e.g., 298 K).

    • Acquire a standard ¹³C NMR spectrum at 298 K. Note the chemical shifts and line shapes of the aromatic carbons, particularly in the 110-145 ppm region.

    • Rationale: High field strength provides better signal dispersion, which is critical for resolving closely spaced peaks. Initial room temperature spectrum serves as a baseline.

  • Low-Temperature Data Acquisition:

    • Cool the sample in decrements of 10-15 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

    • Re-shim the instrument at each new temperature to account for changes in magnetic susceptibility.

    • Acquire a ¹³C NMR spectrum at each temperature point until the signals for the tautomeric carbons (e.g., C4/C7) are fully resolved into two distinct sets of peaks or until the solvent freezing point is approached.

    • Rationale: Stepwise cooling allows for the observation of the coalescence temperature (Tc), where the two resolving peaks merge into a single broad resonance.

  • Data Analysis:

    • Tautomer Ratio: At the lowest temperature where signals are sharp and resolved, integrate the corresponding peaks for the two tautomers to determine their relative populations (K = [Tautomer A]/[Tautomer B]).

    • Activation Energy (ΔG‡): Identify the coalescence temperature (Tc) for a pair of interconverting signals. Use the Eyring equation to calculate the free energy of activation for the exchange process.

    • Rationale: Integration provides a direct measure of the equilibrium constant at that temperature. The coalescence temperature is directly related to the rate of exchange, allowing for the calculation of the kinetic barrier.[6]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool. By modeling the structures of the 4-methyl and 7-methyl tautomers, their relative electronic energies (ΔE) and Gibbs free energies (ΔG) can be computed.[12] This provides a theoretical prediction of which tautomer is more stable, corroborating the experimental findings from NMR. Furthermore, Gauge-Independent Atomic Orbital (GIAO) methods can be used to calculate theoretical NMR chemical shifts, which aids in the definitive assignment of complex spectra.[1][11]

Implications in Drug Development

The tautomeric state of a 4-methyl-1H-benzimidazole derivative is not an academic curiosity; it is a critical determinant of its drug-like properties.[2] The biological activity of these compounds is highly dependent on the nature and position of substituents.[13]

  • Receptor Binding and Pharmacological Activity: The two tautomers are distinct chemical entities. They will have different hydrogen bond donor/acceptor patterns, dipole moments, and overall shapes. Consequently, one tautomer may bind to a biological target (e.g., an enzyme or receptor) with significantly higher affinity than the other. The observed biological activity will be a function of both the intrinsic activity of each tautomer and its population in the equilibrium at physiological conditions.

  • Physicochemical Properties (pKa, LogP): The position of the methyl group relative to the N-H proton affects the electron density distribution across the molecule. This influences the acidity/basicity (pKa) of the imidazole ring and the molecule's overall lipophilicity (LogP). These properties are fundamental to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: From a patent perspective, the ability to isolate or preferentially stabilize a single, more active tautomer can be a source of novel intellectual property.

DrugDevelopmentWorkflow cluster_Characterization Tautomer Characterization cluster_Properties Physicochemical & Biological Impact cluster_Outcome Drug Development Outcome NMR NMR Spectroscopy (VT, 2D) Equilibrium Tautomeric Equilibrium (Keq) NMR->Equilibrium XRay X-Ray Crystallography (Solid State) XRay->Equilibrium Comp Computational Modeling (DFT/GIAO) Comp->Equilibrium Binding Receptor Binding Affinity Equilibrium->Binding influences ADME ADME Properties (pKa, LogP) Equilibrium->ADME influences LeadOpt Lead Optimization Binding->LeadOpt ADME->LeadOpt

Caption: Workflow for integrating tautomer analysis into drug development.

Conclusion and Future Outlook

Tautomerism in 4-methyl-1H-benzimidazole derivatives is a critical, dynamic feature that must be thoroughly characterized and understood. It is not a complication to be avoided but a molecular property to be leveraged. By employing a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain precise control over the chemical behavior of these privileged scaffolds. This deep understanding allows for the rational design of new drug candidates with optimized binding affinities, improved pharmacokinetic profiles, and ultimately, enhanced therapeutic efficacy. The future of benzimidazole-based drug discovery will undoubtedly rely on this nuanced, structure-centric approach.

References

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  • S. Fun, et al. (2003). 2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives. Part 1. X-ray structural analysis. Journal of Heterocyclic Chemistry, 40(1), 129-133. [Link]

  • Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Spectrum. (n.d.). 4-methyl-N-(1-propyl-1H-benzimidazol-2-yl)benzamide - Optional[1H NMR]. [Link]

  • ResearchGate. (2014). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]

  • Hosseinzadeh, R., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Publishing. [Link]

  • ResearchGate. (n.d.). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. [Link]

  • Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC. [Link]

  • Rabinowitz, J. L., & Wagner, E. C. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. [Link]

  • S. Fun, et al. (2003). 2-(4-methylpyridin-2-yl)-1 H -benzimidazole derivatives. Part I. X-Ray structural analysis. ResearchGate. [Link]

  • Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies. ResearchGate. [Link]

  • Kavitha, E., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

  • Urbaniak, M., et al. (2023). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. [Link]

  • García-Báez, E. V., et al. (2022). Benzimidazole. Encyclopedia MDPI. [Link]

  • Zhang, H., et al. (2018). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC. [Link]

  • Wójcik-Pszczoła, K., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. [Link]

  • Flörke, U., & Egold, H. (2023). (IUCr) Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCr. [Link]

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An In-depth Technical Guide to 2-(4-Methylbenzimidazol-2-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of therapeutic applications. This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, is a "privileged structure" due to its ability to interact with a diverse range of biological targets. This guide focuses on a specific derivative, 2-(4-methylbenzimidazol-2-yl)ethanol, providing a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, its physicochemical properties, and its potential applications in modern drug discovery and development. For researchers and professionals in the field, understanding the nuances of such compounds is pivotal for the rational design of novel therapeutic agents.

Molecular Characteristics of 2-(4-Methylbenzimidazol-2-yl)ethanol

The structure of 2-(4-methylbenzimidazol-2-yl)ethanol is characterized by a benzimidazole core with a methyl group substituted at the 4-position of the benzene ring and an ethanol group at the 2-position of the imidazole ring. This specific arrangement of functional groups dictates its chemical reactivity and biological activity.

Chemical Formula: C₁₀H₁₂N₂O

Molecular Weight: 176.22 g/mol

The presence of the hydroxyl group in the ethanol side chain and the nitrogen atoms in the imidazole ring allows for hydrogen bonding, which can significantly influence its solubility and interactions with biological macromolecules. The methyl group on the benzene ring can affect the molecule's lipophilicity and steric interactions within a binding pocket.

Synthesis of 2-(4-Methylbenzimidazol-2-yl)ethanol

The synthesis of 2-substituted benzimidazoles is well-established, with the Phillips condensation reaction being a robust and widely used method.[1][2][3] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of 2-(4-methylbenzimidazol-2-yl)ethanol, the specific precursors are 3,4-diaminotoluene (also known as 4-methyl-1,2-phenylenediamine) and 3-hydroxypropanoic acid.

Experimental Protocol: Phillips Condensation

This protocol outlines a reliable method for the laboratory-scale synthesis of 2-(4-methylbenzimidazol-2-yl)ethanol.

Materials:

  • 3,4-Diaminotoluene

  • 3-Hydroxypropanoic acid

  • 4M Hydrochloric Acid

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Activated charcoal

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene (1 equivalent) and 3-hydroxypropanoic acid (1.1 equivalents).

  • Acidification: Add 4M hydrochloric acid to the mixture. The acid acts as a catalyst for the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline (pH 8-9). This will precipitate the crude product.

  • Isolation: Filter the crude product using a Büchner funnel and wash it with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, it can be decolorized by adding a small amount of activated charcoal to the hot solution before filtration.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product, 2-(4-methylbenzimidazol-2-yl)ethanol.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup & Purification A 3,4-Diaminotoluene D Reflux (3-4 hours) A->D B 3-Hydroxypropanoic Acid B->D C 4M HCl (Catalyst) C->D E Neutralization (NaOH) D->E F Filtration E->F G Recrystallization (Ethanol/Water) F->G H Drying G->H I Final Product H->I

Caption: Workflow for the synthesis of 2-(4-methylbenzimidazol-2-yl)ethanol.

Reaction Mechanism

G 3,4-Diaminotoluene 3,4-Diaminotoluene N-acylation N-acylation 3,4-Diaminotoluene->N-acylation + 3-Hydroxypropanoic Acid (H+) Ring Closure\n(Intramolecular\ncondensation) Ring Closure (Intramolecular condensation) N-acylation->Ring Closure\n(Intramolecular\ncondensation) Dehydration Dehydration Ring Closure\n(Intramolecular\ncondensation)->Dehydration 2-(4-methylbenzimidazol-\n2-yl)ethanol 2-(4-methylbenzimidazol- 2-yl)ethanol Dehydration->2-(4-methylbenzimidazol-\n2-yl)ethanol

Caption: Diverse biological activities and molecular targets of the benzimidazole scaffold.

Conclusion

2-(4-Methylbenzimidazol-2-yl)ethanol is a promising chemical entity with a foundation in the well-established and biologically active benzimidazole family. Its synthesis via the Phillips condensation is a straightforward and efficient process. While detailed experimental data for this specific molecule is emerging, its structural features suggest significant potential for applications in drug discovery, particularly in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a solid framework for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds, contributing to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

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A Technical Guide to the Biological Activities of Benzimidazole-2-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzimidazole Scaffold - A Privileged Core in Modern Drug Discovery

The benzimidazole ring system, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, capable of interacting with a diverse array of biological macromolecules like proteins and enzymes.[3][4] This inherent bio-isosterism has led to the development of numerous clinically successful drugs spanning a wide range of therapeutic areas, from the antiulcer agent omeprazole to the antihistamine astemizole and the anthelmintic flubendazole.[5] The unique chemical architecture of the benzimidazole nucleus provides a fertile ground for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on derivatives featuring a 2-ethanol substitution, a structural motif that has yielded compounds with a remarkable spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents.

Chapter 1: Synthetic Strategies and Mechanistic Considerations

The synthesis of benzimidazole-2-ethanol derivatives typically proceeds through a multi-step sequence, leveraging the foundational Phillips-Ladenburg reaction or its modern variations. The choice of synthetic route is governed by the availability of starting materials, desired substitution patterns, and scalability.

A common and efficient pathway begins with the condensation of an o-phenylenediamine with lactic acid. This reaction, often conducted under acidic conditions and elevated temperatures, directly forms the 2-(α-hydroxyethyl)benzimidazole core. Subsequent modifications can then be performed on the benzimidazole nitrogen or the ethanol side chain to generate a library of derivatives.

Experimental Protocol: Synthesis of 1-(1H-benzimidazol-2-yl)ethanol

This protocol describes a foundational synthesis for the benzimidazole-2-ethanol scaffold. The rationale for using Phillips' conditions (heating in dilute acid) is to facilitate the condensation and cyclization of o-phenylenediamine with lactic acid, which serves as the source for the 2-(α-hydroxyethyl) moiety.

Materials:

  • o-Phenylenediamine

  • Lactic Acid (85%)

  • 4N Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Activated Charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, filtration apparatus)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and lactic acid (0.12 mol).

  • Condensation: To the mixture, slowly add 4N HCl (50 mL). The acid acts as a catalyst for the condensation reaction between the diamine and the carboxylic acid.

  • Reflux: Heat the reaction mixture to reflux gently for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of concentrated ammonium hydroxide until the solution is alkaline (pH ~8-9). This step precipitates the product from its acid salt form.

  • Isolation: Filter the resulting crude precipitate using a Buchner funnel and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from boiling water, using a small amount of activated charcoal to decolorize the solution if necessary. Filter the hot solution and allow it to cool slowly to obtain pure crystals of 1-(1H-benzimidazol-2-yl)ethanol.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, and Mass Spectrometry to confirm its identity and purity.[5][6]

Synthetic Workflow Visualization

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Core Scaffold cluster_derivatization Further Derivatization cluster_final Final Products A o-Phenylenediamine C Condensation (Phillips Conditions: HCl, Reflux) A->C B Lactic Acid B->C D 1-(1H-benzimidazol-2-yl)ethanol C->D E Alkylation / Acylation (N1 Position) D->E F Oxidation of Ethanol (e.g., to 2-acetylbenzimidazole) D->F G N-Substituted Derivatives E->G H Keto Derivatives & Hydrazones F->H

Caption: General synthetic workflow for benzimidazole-2-ethanol derivatives.

Chapter 2: Spectrum of Biological Activities

Derivatives of the benzimidazole-2-ethanol scaffold have demonstrated a remarkable breadth of pharmacological effects. Their ability to interact with diverse biological targets underpins their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Benzimidazole derivatives are a significant class of anticancer agents, targeting various hallmarks of cancer through multiple mechanisms.[4] These include disrupting microtubule dynamics, inducing apoptosis, and inhibiting key signaling pathways crucial for tumor growth and survival.[7][8]

Mechanism of Action: A primary anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This antimitotic action is particularly effective against rapidly dividing cancer cells.[8] Furthermore, certain derivatives act as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), interrupting signaling pathways that promote angiogenesis and tumor proliferation.[9]

G cluster_drug Mechanism of Action cluster_cellular Cellular Effects Drug Benzimidazole-2-ethanol Derivative Tubulin β-Tubulin Drug->Tubulin Binds Kinase Tyrosine Kinase (e.g., VEGFR) Drug->Kinase Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Signal Inhibition of Pro-survival Signaling Pathway Kinase->Signal G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Signal->Apoptosis Leads to

Caption: Anticancer mechanisms of benzimidazole derivatives.

Comparative Anticancer Activity Data:

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
2-ArylbenzimidazolesVarious Tumor CellsIC₅₀6 - 27[10]
2-Substituted BenzimidazolesLiver (HepG2)IC₅₀4.79[6]
Benzimidazole-Pyrazole HybridsBreast (A549)--[7]
Antimicrobial Activity

The benzimidazole core is central to many antimicrobial agents, with derivatives showing broad-spectrum activity against various bacterial and fungal strains.[11][12] Their efficacy often stems from the inhibition of essential microbial processes.

Mechanism of Action: The antimicrobial action of benzimidazoles is multifaceted. In fungi, a key mechanism is the inhibition of β-tubulin assembly, which disrupts cell division, similar to their anticancer effect. In bacteria, they can interfere with nucleic acid and protein synthesis or inhibit enzymes essential for metabolic pathways. The specific mechanism is highly dependent on the substitution pattern of the benzimidazole ring. The presence of electron-withdrawing groups often enhances antimicrobial efficacy.[1][13]

Comparative Antimicrobial Activity Data (MIC, µg/mL):

Derivative TypeS. aureusE. coliA. nigerReference
Benzimidazole-1,2,3-triazole-indoline0.0600.030-[12]
Pyrazole-attached Benzimidazoles7.817.817.81[13]
Benzimidazole-Pyrazole HybridsGood activityGood activity-[14]
Anti-inflammatory Activity

Chronic and acute inflammation are implicated in a vast number of diseases.[5] Benzimidazole derivatives have emerged as potent anti-inflammatory agents, often with a reduced gastrointestinal side-effect profile compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[15]

Mechanism of Action: The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[16] By blocking these enzymes, they prevent the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This in-vivo assay is a standard and reliable model for evaluating acute anti-inflammatory activity.[5] The rationale is that the injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response (edema), which can be quantified. The reduction in edema volume by a test compound indicates its anti-inflammatory potential.

  • Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Ibuprofen, 20 mg/kg), and test groups for each benzimidazole derivative at a specified dose (e.g., 100 mg/kg).[5][16]

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 h) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point relative to the control group, using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Neuroprotective Activity

Recent studies have highlighted the potential of benzimidazole derivatives in mitigating neurodegeneration, particularly in models of ethanol-induced neuronal damage.[17][19] This activity is closely linked to their ability to counteract oxidative stress and neuroinflammation.

Mechanism of Action: Ethanol-induced neurodegeneration involves a vicious cycle of increased reactive oxygen species (ROS) production and the activation of pro-inflammatory pathways.[17][20] Benzimidazole derivatives provide neuroprotection by breaking this cycle.[17] They exhibit free-radical scavenging properties and enhance the activity of endogenous antioxidant enzymes.[21] Concurrently, they suppress neuroinflammation by inhibiting key markers such as TNF-α, NF-κB, IL-6, and the NLRP3 inflammasome, thus preventing neuronal death.[17][20]

G Ethanol Ethanol-Induced Insult ROS Oxidative Stress (↑ ROS) Ethanol->ROS Inflammation Neuroinflammation (↑ TNF-α, NF-κB, IL-6) Ethanol->Inflammation ROS->Inflammation Neurodegeneration Neuronal Death ROS->Neurodegeneration Inflammation->Neurodegeneration Drug Benzimidazole Derivative Drug->ROS Inhibits Drug->Inflammation Inhibits

Caption: Neuroprotective action against the ethanol-induced vicious cycle.

Antiviral Activity

The benzimidazole scaffold has been explored for antiviral activity against a range of RNA and DNA viruses.[22][23] Specific derivatives have shown notable efficacy against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[22]

Mechanism of Action: The antiviral mechanisms are virus-specific. For many RNA viruses, benzimidazole derivatives can inhibit viral RNA polymerase or helicase, enzymes that are critical for viral replication.[10] The structural similarity to purine nucleosides allows them to act as competitive inhibitors. The broad screening of compound libraries has identified various scaffolds active against different viruses, making them valuable starting points for developing more potent and specific antiviral agents.[22]

Comparative Antiviral Activity Data:

Compound ClassVirusActivity MetricValue (µM)Reference
2-BenzylbenzimidazolesCVB-5EC₅₀9 - 17[22]
2-BenzylbenzimidazolesRSVEC₅₀5 - 15[22]
1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRSVEC₅₀As low as 0.02[23][24]

Chapter 3: Future Perspectives

The benzimidazole-2-ethanol scaffold remains a highly privileged structure in the quest for novel therapeutics. Future research should focus on several key areas:

  • Hybrid Molecules: The conjugation of the benzimidazole core with other pharmacologically active moieties (e.g., triazoles, pyrazoles) has shown synergistic effects and is a promising strategy to develop agents with dual or enhanced activity.[11][25]

  • Target-Specific Design: With a deeper understanding of the molecular targets, computational tools like molecular docking can be employed to design derivatives with higher potency and selectivity, thereby reducing off-target effects.[17]

  • Addressing Drug Resistance: For antimicrobial and anticancer applications, designing novel derivatives that can overcome existing resistance mechanisms is a critical challenge and a high-priority research direction.[8]

The versatility and proven track record of benzimidazole derivatives ensure that they will continue to be a focal point of medicinal chemistry research, with the potential to yield next-generation drugs for a host of challenging diseases.

References

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(4-Methyl-1H-benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional organic molecules.[1][2][3] Their structural similarity to naturally occurring purines allows them to readily interact with biological systems, leading to a wide spectrum of activities, including anthelmintic, anticancer, and antiviral properties.[4][5] The title compound, 2-(4-methyl-1H-benzimidazol-2-yl)ethanol, is of particular interest as the hydroxyethyl group at the 2-position serves as a versatile synthetic handle for further molecular elaboration, enabling the development of new drug candidates and functional materials.

This document provides a detailed, field-proven protocol for the synthesis of this compound via the acid-catalyzed condensation of 3-methyl-1,2-phenylenediamine with 3-hydroxypropanoic acid. We delve into the causality behind the experimental design, offering insights into the reaction mechanism, purification strategies, and troubleshooting to ensure a reproducible and high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated synthetic methodology.

Reaction Principle and Mechanism: The Phillips Condensation

The synthesis of the benzimidazole core from an o-phenylenediamine and a carboxylic acid is classically known as the Phillips condensation reaction.[6][7] This method involves the formation of the imidazole ring through a dehydrative cyclization process, typically promoted by heat and a strong acid catalyst, such as mineral acids or polyphosphoric acid (PPA).

Reaction Scheme:

Reaction scheme for the synthesis of this compound

The mechanism proceeds in two key stages:

  • N-Acylation: The reaction initiates with the protonation of the carboxylic acid (3-hydroxypropanoic acid) by the strong acid catalyst, which activates the carbonyl group toward nucleophilic attack. One of the amino groups of the 3-methyl-1,2-phenylenediamine then attacks the activated carbonyl carbon. Subsequent dehydration yields an N-acyl-o-phenylenediamine intermediate.

  • Cyclization and Dehydration: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closing step forms a heterocyclic intermediate which, upon a final dehydration step, aromatizes to yield the stable benzimidazole ring system.[6][8]

The use of polyphosphoric acid (PPA) is particularly advantageous as it serves as both the acidic catalyst and a powerful dehydrating agent, driving the equilibrium toward product formation.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity. Adherence to the specified conditions is critical for a successful outcome.

Materials and Equipment
Reagents & Solvents Grade/Purity Supplier (Example)
3-Methyl-1,2-phenylenediamine>98%Sigma-Aldrich
3-Hydroxypropanoic acid>98%Sigma-Aldrich
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, >97%Fisher Scientific
Ethanol (EtOH)Reagent GradeFisher Scientific
Deionized Water (H₂O)Type II or higher-
Activated CharcoalDecolorizing grade-
Equipment Description
Three-neck round-bottom flask250 mL, with appropriate ground glass joints
Reflux condenser-
Mechanical stirrerWith glass or Teflon stirring rod and paddle
Heating mantle with temperature controller-
Thermometer-
Large beaker1000 mL
Buchner funnel and filter flask-
pH paper or pH meter-
Rotary evaporator-
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • Catalyst and Reagent Addition: Charge the flask with polyphosphoric acid (PPA, ~80 g). Begin stirring and gently heat the PPA to 70-80 °C to reduce its viscosity.

  • To the warm, stirring PPA, add 3-hydroxypropanoic acid (5.40 g, 60.0 mmol, 1.2 eq). Stir for 10 minutes until a homogenous solution is formed.

  • Substrate Addition: Slowly add 3-methyl-1,2-phenylenediamine (6.11 g, 50.0 mmol, 1.0 eq) in small portions over 15-20 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature below 120 °C during the addition.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 150 °C and maintain this temperature for 4 hours. The mixture will darken in color. Monitor the reaction progress using thin-layer chromatography (TLC), if desired.

  • Work-up and Isolation: After 4 hours, turn off the heat and allow the mixture to cool to approximately 80-90 °C.

  • In a separate 1000 mL beaker, prepare a mixture of crushed ice and water (~500 mL).

  • CAUTION: Very carefully and slowly pour the warm reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic. The crude product will precipitate as a solid.

  • Neutralization: Allow the slurry to stir until it reaches room temperature. Slowly add a 10 M sodium hydroxide (NaOH) solution to neutralize the mixture. Continuously monitor the pH, aiming for a final pH of 7-8. The solid product will become more prominent.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral. Press the solid as dry as possible on the filter.

Purification by Recrystallization
  • Transfer the crude solid to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture (approximately 80:20 v/v) to dissolve the solid completely. If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 10 minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Data Summary and Expected Results

The following table summarizes the quantitative parameters for the synthesis.

Parameter Value Notes
Reactants
3-Methyl-1,2-phenylenediamine6.11 g (50.0 mmol)Limiting Reagent (1.0 eq)
3-Hydroxypropanoic acid5.40 g (60.0 mmol)1.2 eq
Product
This compound M.W. = 176.21 g/mol
Expected Yield 70-85%6.17 g - 7.49 g
Appearance Off-white to light tan crystalline solid-
Melting Point 175-178 °CLiterature values may vary slightly

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.

Synthesis_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup charge_ppa Charge PPA & Heat (70-80°C) setup->charge_ppa add_acid Add 3-Hydroxypropanoic Acid charge_ppa->add_acid add_diamine Add 3-Methyl-1,2- phenylenediamine add_acid->add_diamine react Heat Reaction (150°C, 4h) add_diamine->react cool Cool to ~90°C react->cool quench Quench in Ice Water cool->quench neutralize Neutralize with NaOH (pH 7-8) quench->neutralize filter_crude Filter & Wash Crude Product neutralize->filter_crude recrystallize Recrystallize from EtOH/Water filter_crude->recrystallize filter_pure Filter & Dry Pure Product recrystallize->filter_pure characterize Characterization (NMR, IR, MP, MS) filter_pure->characterize end_node End characterize->end_node

Sources

protocol for condensation of 3-methyl-1,2-phenylenediamine with glycolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 4(7)-Methyl-2-(hydroxymethyl)-1H-benzimidazole

Abstract & Scientific Context

This protocol details the synthesis of 4(7)-methyl-2-(hydroxymethyl)-1H-benzimidazole via the Phillips Condensation . This reaction involves the acid-catalyzed condensation of 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) with glycolic acid (hydroxyacetic acid).

Significance: Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting anthelmintic, antiviral, and proton pump inhibitor activities.[1] The 2-hydroxymethyl functionality serves as a versatile handle for further derivatization (e.g., chlorination to 2-chloromethyl for alkylation reactions).

Regiochemistry & Tautomerism: The starting material, 3-methyl-1,2-phenylenediamine, possesses two non-equivalent amino groups due to the steric and electronic influence of the methyl group at position 3.

  • 
     (Ortho to methyl):  Sterically hindered.
    
  • 
     (Meta to methyl):  Less hindered and typically more nucleophilic.
    

While the reaction regioselectively favors initial acylation at the less hindered amine, the final product exists as a tautomeric pair in solution (4-methyl and 7-methyl isomers interconvert via rapid proton transfer at the imidazole nitrogens). Consequently, the product is designated as 4(7)-methyl-2-(hydroxymethyl)-1H-benzimidazole .

Reaction Mechanism

The formation of the benzimidazole core proceeds through two key stages:

  • Mono-acylation: The more nucleophilic amine attacks the protonated carboxylic acid to form an amide intermediate.

  • Cyclodehydration: Acid-catalyzed ring closure eliminates a second water molecule to aromatize the system.

PhillipsCondensation Reactants Reactants (Diamine + Glycolic Acid) AcidCat Acid Catalysis (H+ Activation) Reactants->AcidCat 4N HCl AmideInter N-Acyl Intermediate (Mono-amide) AcidCat->AmideInter Nucleophilic Attack Cyclization Cyclodehydration (-H2O) AmideInter->Cyclization Ring Closure Product Benzimidazole Product (Tautomeric Mixture) Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Phillips Condensation.

Materials & Equipment

ReagentCAS No.[2][3]Equiv.Role
3-Methyl-1,2-phenylenediamine 2687-25-41.0Limiting Reagent
Glycolic Acid (70% aq. or solid) 79-14-11.2 - 1.5Electrophile
Hydrochloric Acid (4N) 7647-01-0SolventCatalyst/Solvent
Ammonium Hydroxide (28%) 1336-21-6N/ANeutralization
Activated Charcoal 7440-44-0N/ADecolorization

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer/hot plate

  • pH meter or litmus paper

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step 1: Reaction Setup
  • Weigh 3-methyl-1,2-phenylenediamine (10.0 mmol) and transfer to a round-bottom flask.

  • Add Glycolic acid (12.0 mmol). Note: If using 70% aqueous solution, adjust volume accordingly.

  • Add 4N HCl (15–20 mL). The diamine should dissolve, forming a reddish/brown solution (oxidation sensitive).

    • Scientific Insight: The use of 4N HCl ensures the concentration of protons is sufficient to activate the carboxylic acid carbonyl without completely protonating the nucleophilic amine into an unreactive ammonium salt equilibrium [1].

Step 2: Reflux
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 100–105 °C) with stirring.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 10% Methanol in Dichloromethane). The starting diamine (higher Rf) should disappear, and a fluorescent blue spot (benzimidazole) should appear under UV (254/365 nm).

Step 3: Workup & Neutralization
  • Cool the reaction mixture to room temperature.

  • (Optional) If the solution is very dark, treat with activated charcoal (0.5 g), boil for 5 mins, and filter hot through Celite to remove tarry impurities.

  • Place the filtrate in an ice bath (0–5 °C).

  • Slowly add Ammonium Hydroxide (conc.) dropwise with vigorous stirring.

    • Critical Control Point: Adjust pH to 8–9 . The product will precipitate as a solid. Do not exceed pH 10 as the phenolic -OH (if present) or the hydroxymethyl group can solubilize or degrade.

Step 4: Purification
  • Filter the crude precipitate via vacuum filtration. Wash with ice-cold water (2 x 10 mL).

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Water (or 10% Ethanol/Water). Benzimidazoles are typically soluble in hot water but crystallize upon cooling [2].

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Collect the crystals by filtration and dry in a vacuum oven at 60 °C.

Workflow Visualization

Workflow Start Weigh Reagents (Diamine + Glycolic Acid) Dissolve Dissolve in 4N HCl Start->Dissolve Reflux Reflux (100°C) 4-6 Hours Dissolve->Reflux Monitor TLC Check (MeOH:DCM 1:9) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Neutralize (NH4OH to pH 8-9) Monitor->Workup Complete Filter Vacuum Filtration & Wash (Cold H2O) Workup->Filter Purify Recrystallization (Hot Water) Filter->Purify Final Pure Product 4(7)-Methyl-2-(hydroxymethyl)benzimidazole Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Data Analysis

The product is identified by the following spectral characteristics. Note that the methyl group position (4 vs 7) is averaged in NMR due to tautomerism unless the sample is in a solid state or specific solvents.

TechniqueExpected Signal / ValueInterpretation
Appearance Off-white to pale yellow powderTypical for benzimidazoles.
Melting Point 170 – 180 °C Broad range due to tautomers; compare to 2-hydroxymethylbenzimidazole (~172°C) [3].

H NMR (DMSO-d

)

2.55 (s, 3H)
Methyl group attached to aromatic ring.

4.75 (s, 2H)
Methylene of the hydroxymethyl group (

).

5.80 (br s, 1H)
Hydroxyl proton (

), exchangeable with D

O.

7.0 – 7.5 (m, 3H)
Aromatic protons (ABX or multiplet pattern).

12.4 (br s, 1H)
Imidazole NH, broad and exchangeable.
IR (KBr) 3100–3400 cm

Broad absorption (NH and OH stretching).
1590–1620 cm

C=N stretching (Benzimidazole ring).[4]

Troubleshooting & Optimization

  • "Oiling Out" during Neutralization:

    • Cause: Rapid addition of base or high concentration.

    • Solution: Add base very slowly. If oil forms, scratch the glass side with a rod to induce crystallization or re-acidify and try again.

  • Dark Coloration:

    • Cause: Oxidation of the diamine starting material.

    • Solution: Use fresh diamine. Perform the reaction under Nitrogen/Argon atmosphere if high purity is required. Use activated charcoal during workup.

  • Regioisomer Separation:

    • If separation of the 4-methyl and 7-methyl tautomers is strictly required (e.g., for subsequent N-alkylation), chromatography is difficult. Separation is usually achieved after N-alkylation, where the tautomers become fixed regioisomers [4].

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.

  • Podder, S. K., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

  • Laramée, J. A., et al. (2022). "Regioselective Synthesis of N-Alkylated Benzimidazoles." Journal of Organic Chemistry.

Sources

solubility of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Determining the Solubility of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol in DMSO and Methanol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This guide emphasizes not just the procedural steps but also the underlying scientific principles to ensure robust and reliable results.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for a wide range of applications, from its use in biological assays to its formulation as a therapeutic agent. For a novel compound like this compound, understanding its solubility in relevant solvent systems is a critical first step in the research and development pipeline.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and high-throughput screening (HTS) due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and cell culture media makes it an invaluable vehicle for in vitro studies.[1] However, it is crucial to be aware that DMSO can have its own biological effects and may interfere with certain assays.[3][4]

Methanol, a polar protic solvent, is also extensively used in laboratory settings, particularly for extraction, purification, and as a component of mobile phases in chromatography.[5][6] Its lower boiling point compared to DMSO facilitates easier removal post-experimentation.[6] The choice between DMSO and methanol, or a combination thereof, will depend on the specific downstream application.

This application note will provide a detailed protocol for the experimental determination of the solubility of this compound in both DMSO and methanol, enabling researchers to generate accurate and reproducible data.

Physicochemical Properties of Solute and Solvents

A foundational understanding of the molecular properties of both the solute (this compound) and the solvents (DMSO and methanol) is essential for interpreting solubility behavior.

PropertyThis compound (Predicted)Dimethyl Sulfoxide (DMSO)Methanol (MeOH)
Molecular Formula C₁₀H₁₂N₂O(CH₃)₂SOCH₃OH
Molecular Weight 176.22 g/mol 78.13 g/mol 32.04 g/mol [7]
Solvent Type -Polar Aprotic[1]Polar Protic
Key Features Benzimidazole core, methyl and ethanol substituentsStrong H-bond acceptor, dissolves polar & nonpolar compounds[2]H-bond donor and acceptor, volatile[6][8]

The benzimidazole scaffold in the target compound suggests it will exhibit some degree of polarity. The presence of the ethanol group provides a site for hydrogen bonding, which will influence its interaction with protic solvents like methanol. The methyl group adds a nonpolar character. Given these features, it is anticipated that this compound will be soluble in both DMSO and methanol, though the quantitative solubility is likely to differ.[9]

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials
  • This compound (high purity)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 or 2 mL)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent vortex 3. Vortex Vigorously add_solvent->vortex incubate 4. Incubate (e.g., 24h) vortex->incubate centrifuge 5. Centrifuge incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute Supernatant supernatant->dilute quantify 8. Quantify Concentration dilute->quantify calculate 9. Calculate Solubility quantify->calculate

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of a Supersaturated Solution :

    • Accurately weigh approximately 5-10 mg of this compound into a microcentrifuge tube.

    • Add a small, precise volume of the chosen solvent (DMSO or methanol), for example, 200 µL.

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to create a suspension with an excess of the solid compound.[10]

  • Equilibration :

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. This extended incubation is crucial to ensure that the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.[11]

  • Separation of Undissolved Solid :

    • Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[10] This step ensures that the supernatant is a clear, saturated solution.

  • Sample Preparation for Analysis :

    • Carefully collect a known volume of the clear supernatant (e.g., 100 µL), being cautious not to disturb the pellet.

    • Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and that is compatible with the chosen analytical method. For instance, if using reversed-phase HPLC, the supernatant from both the DMSO and methanol experiments can be diluted with the mobile phase.[10] A significant dilution factor is often necessary.

  • Quantification :

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the diluted supernatant and the calibration standards using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[10]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Calculation of Solubility :

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

The solubility values will guide the preparation of stock solutions for various assays. For example, if the solubility in DMSO is found to be 50 mg/mL, a stock solution of up to this concentration can be reliably prepared without concerns of precipitation.

Conclusion and Best Practices

This application note provides a comprehensive framework for the accurate determination of the . By understanding the physicochemical properties of the solute and solvents and adhering to a rigorous experimental protocol, researchers can generate reliable data that is crucial for advancing their research and development activities.

Key Best Practices:

  • Always use high-purity compound and anhydrous solvents.

  • Ensure temperature control throughout the equilibration process as solubility is temperature-dependent.

  • Validate the analytical method for accuracy and precision.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

By following these guidelines, researchers can be confident in their solubility data and make informed decisions in their subsequent experiments.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Pharmaffiliates. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Chemistry LibreTexts. Organic Solvents in Chemistry and Laboratories. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Solvent Extraction. Why is Methanol a Good Solvent for Extraction? [Link]

  • American Chemical Society. Methanol. [Link]

  • PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • PubChem. Methanol. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..? [Link]

  • ResearchGate. Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? [Link]

Sources

Advanced Application Notes for the Preparation of Benzimidazole-Based Corrosion Inhibitors for Aluminum Alloys

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Mitigation in Aluminum Alloys

Aluminum alloys are indispensable in modern engineering, prized for their high strength-to-weight ratio and excellent formability. However, their susceptibility to corrosion, particularly in aggressive environments containing chloride ions, remains a critical challenge. This necessitates the development of robust corrosion protection strategies. Among the various approaches, the use of organic corrosion inhibitors has emerged as a highly effective and versatile solution.

Benzimidazole and its derivatives have garnered significant attention as a promising class of corrosion inhibitors for a multitude of metals and alloys, including aluminum.[1] Their efficacy stems from their unique molecular structure, which features a fused benzene and imidazole ring system. This architecture provides multiple active centers for adsorption onto the metal surface, thereby forming a protective barrier against corrosive species.[1] The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings play a pivotal role in the adsorption process, which can involve both physisorption and chemisorption mechanisms.[2][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis, application, and evaluation of benzimidazole-based corrosion inhibitors for aluminum alloys. It is intended for researchers, scientists, and professionals in the fields of materials science, corrosion engineering, and chemical synthesis. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Synthesis of Benzimidazole-Based Corrosion Inhibitors

The synthesis of benzimidazole derivatives is a well-established field of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the desired substituents on the benzimidazole core, which in turn can influence the inhibitor's performance. Two of the most common and versatile methods are the Phillips-Ladenburg synthesis and the Weidenhagen synthesis.

Phillips-Ladenburg Synthesis: Condensation of o-Phenylenediamines with Carboxylic Acids

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride) in the presence of an acid catalyst, typically hydrochloric acid or polyphosphoric acid.[2]

Protocol 1: Synthesis of 2-Phenylbenzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10 mmol) and benzoic acid (11 mmol).

  • Acid Catalyst: Add 4N hydrochloric acid (20 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a pH of approximately 7 is reached. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure 2-phenylbenzimidazole.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and melting point determination.

Weidenhagen Synthesis: Condensation of o-Phenylenediamines with Aldehydes

The Weidenhagen method involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. This method is particularly useful for synthesizing 2-aryl and 2-alkyl benzimidazoles.

Protocol 2: Synthesis of 2-(substituted-phenyl)benzimidazoles

  • Reaction Mixture: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).

  • Oxidizing Agent: Add a catalytic amount of an oxidizing agent, such as copper(II) acetate or sodium metabisulfite.

  • Reaction: Stir the mixture at room temperature or with gentle heating for the time required to complete the reaction (typically monitored by TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent.

  • Characterization: Characterize the final product using FTIR, NMR, and melting point analysis.

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of Benzimidazole Derivatives cluster_characterization Characterization Reactants o-Phenylenediamine + Carboxylic Acid/Aldehyde Reaction Phillips-Ladenburg or Weidenhagen Synthesis Reactants->Reaction Acid Catalyst/ Oxidizing Agent Crude_Product Crude Benzimidazole Derivative Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Benzimidazole Inhibitor Purification->Pure_Product FTIR FTIR Spectroscopy Pure_Product->FTIR NMR NMR Spectroscopy Pure_Product->NMR MP Melting Point Pure_Product->MP

Caption: Workflow for the synthesis and characterization of benzimidazole inhibitors.

Part 2: Application and Evaluation of Benzimidazole-Based Corrosion Inhibitors

The successful application and evaluation of corrosion inhibitors require meticulous attention to detail in surface preparation, inhibitor application, and the use of appropriate analytical and electrochemical techniques.

Aluminum Alloy Surface Preparation

Proper surface preparation is paramount to ensure the effective adsorption of the inhibitor and the reproducibility of the results. The goal is to obtain a clean, uniform, and active surface.

Protocol 3: Standard Surface Preparation for Aluminum Alloys (e.g., AA2024-T3)

  • Degreasing: Ultrasonically clean the aluminum alloy specimens in acetone for 10-15 minutes to remove any organic contaminants, followed by rinsing with deionized water.

  • Mechanical Polishing: Wet grind the specimens with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 400 to 1200 grit) to achieve a smooth and uniform surface.

  • Rinsing: Thoroughly rinse the polished specimens with deionized water and then with ethanol.

  • Drying: Dry the specimens in a stream of warm air.

  • Storage: Store the cleaned specimens in a desiccator to prevent atmospheric oxidation before use. For immediate use, proceed to the inhibitor application step.

Inhibitor Application

Benzimidazole-based inhibitors can be applied to the aluminum surface through various methods, including simple immersion or spraying.

Protocol 4: Application of Benzimidazole Inhibitor by Immersion

  • Inhibitor Solution: Prepare a solution of the synthesized benzimidazole derivative in a suitable solvent (e.g., ethanol, dilute HCl) at the desired concentration (typically in the range of 10⁻³ to 10⁻⁶ M).

  • Immersion: Immerse the prepared aluminum alloy specimens in the inhibitor solution for a predetermined period (e.g., 1-24 hours) at room temperature.

  • Rinsing and Drying: After immersion, gently rinse the specimens with deionized water to remove any loosely adsorbed inhibitor molecules and then dry them in a stream of warm air.

Electrochemical Evaluation of Inhibition Performance

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are the most commonly employed methods.

2.3.1. Potentiodynamic Polarization (PDP)

PDP measurements provide information about the kinetics of the anodic and cathodic reactions and allow for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Protocol 5: Potentiodynamic Polarization Measurements

  • Electrochemical Cell: Use a standard three-electrode cell with the aluminum alloy specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte: The corrosive medium is typically a 3.5 wt% NaCl solution, simulating a marine environment.

  • Stabilization: Immerse the working electrode in the electrolyte and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a value more negative than the OCP to a value more positive than the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curve. The inhibition efficiency (IE%) can be calculated using the following equation:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Table 1: Example Potentiodynamic Polarization Data for Benzimidazole on AA2024-T3 in 3.5% NaCl [4]

SampleE_corr (mV vs. SCE)i_corr (A/cm²)
Bare AA2024-T3-612 ± 26.9 x 10⁻⁶
BZI-treated AA2024-T3-565 ± 21.2 x 10⁻⁷

2.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface. It allows for the determination of the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

Protocol 6: Electrochemical Impedance Spectroscopy Measurements

  • Electrochemical Setup: Use the same three-electrode cell as for the PDP measurements.

  • Frequency Range: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Presentation: The results are typically presented as Nyquist and Bode plots.

  • Data Analysis: The impedance data can be fitted to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The inhibition efficiency (IE%) can be calculated from the R_ct values:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Diagram 2: Electrochemical Evaluation Workflow

ElectrochemicalWorkflow cluster_electrochemical Electrochemical Testing in 3.5% NaCl Prepared_Sample Prepared Aluminum Alloy Specimen Inhibitor_Application Inhibitor Application (e.g., Immersion) Prepared_Sample->Inhibitor_Application Inhibited_Sample Inhibited Aluminum Alloy Specimen Inhibitor_Application->Inhibited_Sample PDP Potentiodynamic Polarization (PDP) Inhibited_Sample->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Inhibited_Sample->EIS Data_Analysis Data Analysis and Inhibition Efficiency Calculation PDP->Data_Analysis EIS->Data_Analysis

Caption: Workflow for the electrochemical evaluation of corrosion inhibitors.

Surface Analysis Techniques

Surface analysis techniques are crucial for visualizing the morphology of the protected surface and confirming the adsorption of the inhibitor.

2.4.1. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the surface morphology, allowing for the assessment of corrosion damage (e.g., pitting). EDX provides elemental analysis of the surface, which can confirm the presence of the inhibitor.

Protocol 7: SEM and EDX Analysis

  • Sample Preparation: After corrosion testing, rinse the specimens with deionized water and dry them.

  • SEM Imaging: Mount the specimens on SEM stubs and obtain secondary electron images at various magnifications to observe the surface morphology.

  • EDX Analysis: Perform EDX analysis on selected areas of the surface to determine the elemental composition and confirm the presence of elements from the benzimidazole inhibitor (e.g., nitrogen, sulfur if a thio-derivative is used).[4]

2.4.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in the attenuated total reflectance (ATR) mode, can be used to identify the functional groups of the adsorbed inhibitor on the aluminum surface, providing direct evidence of its presence and interaction with the substrate.

Protocol 8: FTIR-ATR Spectroscopy

  • Sample Preparation: Use an aluminum-coated ATR crystal or press a thin aluminum foil against the crystal.

  • Inhibitor Adsorption: Expose the aluminum surface to the inhibitor solution.

  • Spectral Acquisition: Acquire the FTIR spectrum of the adsorbed layer.

  • Analysis: Compare the spectrum with that of the pure inhibitor to identify characteristic peaks and infer the mode of adsorption.

Part 3: Mechanism of Corrosion Inhibition by Benzimidazole Derivatives

The corrosion inhibition of aluminum alloys by benzimidazole derivatives is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.[1] This adsorption process is facilitated by the presence of heteroatoms (nitrogen) and the π-electron system of the aromatic rings in the benzimidazole molecule.[1]

The mechanism can be described as follows:

  • Adsorption: The benzimidazole molecules adsorb onto the aluminum surface. This can occur through:

    • Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

    • Chemisorption: Coordinate-type bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the aluminum atoms. The π-electrons of the benzene ring can also contribute to this interaction.

  • Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the aluminum surface.

  • Barrier Effect: This film acts as a physical barrier, isolating the metal from the aggressive ions (e.g., chloride) in the electrolyte.

  • Blocking of Active Sites: The inhibitor molecules can also block the active sites for anodic dissolution of aluminum and cathodic oxygen reduction, thereby slowing down the corrosion reactions.

Diagram 3: Mechanism of Inhibition

InhibitionMechanism cluster_adsorption Adsorption Process Al_Surface Aluminum Alloy Surface (with native oxide layer) Adsorption Adsorption of Benzimidazole on Aluminum Surface Al_Surface->Adsorption Corrosive_Environment Corrosive Environment (e.g., 3.5% NaCl) Corrosive_Environment->Al_Surface Corrosion Attack Benzimidazole Benzimidazole Inhibitor (in solution) Benzimidazole->Adsorption Physisorption Physisorption Adsorption->Physisorption Chemisorption Chemisorption Adsorption->Chemisorption Protective_Film Formation of a Protective Inhibitor Film Adsorption->Protective_Film Protective_Film->Corrosive_Environment Barrier Effect Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation

Caption: Schematic representation of the corrosion inhibition mechanism.

Conclusion

This guide has provided a detailed framework for the synthesis, application, and evaluation of benzimidazole-based corrosion inhibitors for aluminum alloys. By following the outlined protocols and understanding the underlying scientific principles, researchers can effectively develop and characterize novel and efficient corrosion protection systems. The versatility of the benzimidazole scaffold allows for the tuning of inhibitor properties through synthetic modifications, opening up avenues for the design of next-generation, high-performance, and environmentally friendly corrosion inhibitors.

References

  • Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. (2024). Corrosion Science. [Link]

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  • Mussa, M. H., et al. (2021). Study on the Effect of Applying Benzimidazole–Ethanol Solution as a Film–Forming Corrosion Inhibitor on the Surface of Aluminium Alloy 2024-T3. Chem. Proc.. [Link]

  • Popova, A., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Journal of Adhesion Science and Technology. [Link]

  • Bereket, G., et al. (2002). The inhibition effect of 2-mercaptobenzimidazole, 5-methyl-2-mercaptobenzimidazole and 5-chloro-2-mercaptobenzimidazole on the corrosion of aluminum in 0.1 M HCl. Corrosion Science.
  • An inhibitive system to mitigate the corrosion of AA2024-T3 in 3.5 wt% NaCl solution: Utilizing the synergistic effect of cerium cations and benzimidazole molecules. (2021). Corrosion Science. [Link]

  • Synergistic effect of 2-mercaptobenzimidazole and octylphosphonic acid as corrosion inhibitors for copper and aluminium – An electrochemical, XPS, FTIR and DFT study. (2020). Corrosion Science. [Link]

  • The Study on Corrosion Inhibition effect of 2-Phenylbenzimidazole for X70 steel in HCl solution at 308 K. (2020). International Journal of Electrochemical Science. [Link]

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  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society. [Link]

  • Experimental and modeling analysis on the performance of 2-mercaptobenzimidazole corrosion inhibitor in hydrochloric acid solution during acidizing in the petroleum industry. (2023). Journal of Petroleum Science and Engineering. [Link]

  • Corrosion inhibition of copper and aluminium by 2-mercaptobenzimidazole and octylphosphonic acid—Surface pre-treatment and method of film preparation. (2021). Corrosion Science. [Link]

  • Popova, A., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Journal of the Electrochemical Society. [Link]

  • Inhibitors performance of benzimidazole derivatives used as corrosion inhibitors in 1 M HCl medium. (2021). Journal of Molecular Liquids. [Link]

  • Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. (2023). Coatings. [Link]

  • Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. (2021). npj Materials Degradation. [Link]

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  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024). RSC Advances. [Link]

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024). RSC Advances. [Link]

  • Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2024). RSC Advances. [Link]

  • Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Materials. [Link]

  • Inhibition Effect and Mechanism of 2-(3-bromophenyl)-1- phenyl-1H-Benzimidazole on Copper Corrosion in Acidic Solution. (2020). International Journal of Electrochemical Science. [Link]

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  • Corrosion Behavior of Al-Mg Alloys with Different Alloying Element Contents in 3.5% NaCl Solution. (2019). Metals. [Link]

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Application Notes and Protocols for 2-(4-Methyl-1H-benzimidazol-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Promise of 2-(4-Methyl-1H-benzimidazol-2-yl)ethanol

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Clinically approved drugs incorporating the benzimidazole core, such as the anti-ulcer agent omeprazole and the anthelmintic drug albendazole, underscore the therapeutic significance of this heterocyclic system.[3] The versatility of the benzimidazole scaffold lies in the feasibility of substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

This document provides a comprehensive guide to the potential applications of a specific, yet underexplored derivative: This compound . While direct experimental data for this compound is limited, its structural features—a methyl group on the benzene ring and a hydroxyethyl substituent at the 2-position—suggest significant therapeutic potential in oncology, infectious diseases, and inflammatory conditions. These application notes will, therefore, extrapolate from the extensive research on structurally related benzimidazoles to provide a scientifically grounded framework for its synthesis, biological evaluation, and mechanistic exploration.

Synthesis of this compound: An Adaptable Protocol

The most common and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, 4-methyl-1,2-phenylenediamine would be reacted with 3-hydroxypropanoic acid.

Protocol: Phillips Condensation for the Synthesis of this compound

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • 3-Hydroxypropanoic acid

  • 4N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in 4N HCl.

  • Add 1.1 equivalents of 3-hydroxypropanoic acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Diagram: Synthetic Workflow

G cluster_start Starting Materials start1 4-Methyl-1,2-phenylenediamine process1 Phillips Condensation (4N HCl, Reflux) start1->process1 start2 3-Hydroxypropanoic acid start2->process1 process2 Neutralization (sat. NaHCO₃) process1->process2 process3 Extraction (Ethyl Acetate) process2->process3 process4 Purification (Column Chromatography) process3->process4 product This compound process4->product

Caption: Synthetic scheme for this compound.

Application in Cancer Therapy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, with several mechanisms of action identified.[4][5] The structural features of this compound suggest potential activity through two primary mechanisms: tubulin polymerization inhibition and PARP inhibition.

Mechanism of Action: Inhibition of Tubulin Polymerization

Many benzimidazole-containing compounds, including the anthelmintic drug fenbendazole, exert their anticancer effects by disrupting microtubule dynamics through binding to β-tubulin.[6][7] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] The 2-substituent of the benzimidazole ring plays a crucial role in this interaction.

Diagram: Tubulin Polymerization Inhibition Pathway

G compound This compound tubulin β-Tubulin compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules spindle Mitotic Spindle Assembly microtubules->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[10][11] PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with defects in other DNA repair pathways, such as those with BRCA1/2 mutations. Several benzimidazole derivatives have been identified as potent PARP inhibitors.[12][13] The benzimidazole scaffold can mimic the nicotinamide moiety of NAD+, the substrate for PARP, thereby competitively inhibiting the enzyme. The substituents on the benzimidazole ring are crucial for binding affinity and selectivity.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table: Anticancer Activity of Structurally Related Benzimidazoles

CompoundCell LineActivity (IC₅₀ in µM)Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG20.39 µg/mL[4]
3-(substituted phenyl)-1-[2-(1-hydroxy-ethyl)]-1H-benzimidazole-1-yl) prop-2-en-1-one derivativeHCT-116Not specified[4]
N‑Alkylated-2-(substituted phenyl)‑1H‑benzimidazole derivativeMDA-MB-23116.38[4]
Benzimidazole-triazole hybridA5490.63[4]

Application in Antimicrobial Therapy

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][2][14] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Mechanism of Action: Disruption of Microbial Cellular Processes

The antimicrobial action of benzimidazoles can be attributed to several mechanisms, including:

  • Inhibition of FtsZ: This protein is crucial for bacterial cell division, and its inhibition leads to filamentation and cell death.[15]

  • Inhibition of DNA Gyrase: This enzyme is essential for DNA replication and repair in bacteria.[16]

  • Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[2]

The presence of the methyl group on the benzimidazole ring and the hydroxyethyl side chain in the target molecule can influence its lipophilicity and ability to penetrate microbial cell walls, potentially enhancing its antimicrobial efficacy.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Table: Antimicrobial Activity of Structurally Related Benzimidazoles

CompoundMicroorganismActivity (MIC in µg/mL)Reference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleM. smegmatis3.9[15]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleC. albicans3.9[15]
Benzimidazole-1,2,3-triazole-indoline derivativeE. coli0.026[16]
Benzimidazole-1,2,3-triazole-indoline derivativeS. aureus0.031[16]

Application in Anti-inflammatory Therapy

Chronic inflammation is implicated in a wide range of diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[3][17][18]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[17] Benzimidazole derivatives have been shown to inhibit COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a more favorable side-effect profile.[17][19]

Diagram: COX Inhibition and Anti-inflammatory Effect

G stimuli Inflammatory Stimuli arachidonic Arachidonic Acid stimuli->arachidonic cox COX-1 / COX-2 arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Edema) prostaglandins->inflammation compound This compound compound->cox Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses of this compound).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Table: Anti-inflammatory Activity of Structurally Related Benzimidazoles

CompoundAssayActivityReference
N-[(1H-benzimidazol-2-yl)-methyl]-3-chloroanilineCarrageenan-induced paw edema40-50% inhibition[17]
2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazolesHuman COX-2 inhibition384-fold selectivity over COX-1[17]
2-chloro phenyl substituted oxadiazole-benzimidazoleCarrageenan-induced paw edema74.17% inhibition[20]
N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylanilineCarrageenan-induced paw edema46.27% reduction in edema[20]

Conclusion

While further direct experimental validation is necessary, the structural characteristics of this compound, in the context of the vast body of research on related benzimidazole derivatives, strongly suggest its potential as a versatile scaffold in medicinal chemistry. The protocols and data presented herein provide a robust starting point for researchers and drug development professionals to explore its anticancer, antimicrobial, and anti-inflammatory properties. The adaptable synthesis and well-established biological assays offer a clear path for the comprehensive evaluation of this promising compound.

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Troubleshooting & Optimization

Part 1: The Fundamental Issue (Tautomerism vs. Regioisomerism)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzimidazole Isomer Resolution Hub. I am Dr. Aris, your Senior Application Scientist.

This guide addresses a frequent bottleneck in heterocyclic chemistry: the isolation and identification of methyl-substituted benzimidazoles. Whether you are dealing with the rapid equilibrium of tautomers or the stubborn separation of N-alkylated regioisomers, the protocols below are designed to provide definitive solutions based on steric thermodynamics and spectroscopic validation.

Before attempting separation, you must define which "isomers" you are handling. The strategy differs entirely between N-unsubstituted starting materials and N-substituted products.

Scenario A: "I cannot separate 4-methyl and 5-methyl benzimidazole starting materials."

Diagnosis: You are likely chasing a ghost. In solution, N-unsubstituted benzimidazoles exist in rapid annular tautomerism. The proton on the nitrogen oscillates between N1 and N3.[1]

  • 4-methylbenzimidazole (Proton on N1)

    
    7-methylbenzimidazole  (Proton on N3).
    
  • 5-methylbenzimidazole (Proton on N1)

    
    6-methylbenzimidazole  (Proton on N3).
    

Note: 4-methyl and 5-methyl benzimidazoles are constitutional isomers derived from different diamine precursors. If you synthesized them from a mixture of 3-methyl and 4-methyl-o-phenylenediamine, you have a physical mixture of two distinct compounds.

  • Separation Strategy: Fractional Crystallization.

    • 4(7)-methylbenzimidazole: MP ~143°C. Less soluble in non-polar solvents.

    • 5(6)-methylbenzimidazole: MP ~114°C. More soluble.

    • Protocol: Dissolve the mixture in hot toluene or ethyl acetate. Cool slowly. The 4-methyl isomer typically crystallizes first due to higher lattice energy (symmetry).

Scenario B: "I alkylated 5-methylbenzimidazole and have two spots. How do I separate them?"

Diagnosis: You have created stable Regioisomers . Alkylation locks the structure. You now have a mixture of 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole . These are distinct molecules with different polarities and can be separated.

Part 2: Separation of N-Alkylated Regioisomers

This is the most common challenge in drug development. Alkylation of 5-methylbenzimidazole typically yields a ~1:1 mixture of the 1,5- and 1,6-isomers.

Workflow Visualization

BenzimidazoleSeparation Start 5-methylbenzimidazole (Tautomeric Mix) Reaction Alkylation (MeI/Base) Start->Reaction Mixture Crude Mixture (1,5-isomer + 1,6-isomer) Reaction->Mixture Separation Flash Chromatography (Silica Gel) Mixture->Separation Isomer15 1,5-Dimethylbenzimidazole (More Polar) Separation->Isomer15 Elutes Second Isomer16 1,6-Dimethylbenzimidazole (Less Polar) Separation->Isomer16 Elutes First

Figure 1: Separation workflow for N-alkylated benzimidazole regioisomers.

Protocol 1: Flash Chromatography Separation

The 1,6-isomer is generally less polar than the 1,5-isomer because the methyl group at position 6 effectively shields the N3 nitrogen (the pyridine-like nitrogen), reducing its interaction with the silica stationary phase.

Reagents:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) or Acetone.

Step-by-Step Guide:

  • Equilibration: Pre-equilibrate column with 100% DCM.

  • Loading: Dissolve crude mixture in minimal DCM. If solubility is poor, use a solid load (adsorb onto silica).

  • Gradient Elution:

    • 0–5 min: 100% DCM (Isocratic).

    • 5–20 min: 0%

      
       2% MeOH in DCM.
      
    • 20–40 min: 2%

      
       5% MeOH in DCM.
      
  • Collection:

    • Spot 1 (Higher

      
      ):  1,6-dimethylbenzimidazole.
      
    • Spot 2 (Lower

      
      ):  1,5-dimethylbenzimidazole.
      

Troubleshooting Table:

ObservationCauseSolution
Co-elution (One broad peak) Gradient is too steep.Switch to EtOAc/Hexanes (1:1 to 100% EtOAc) or use Acetone instead of MeOH for finer selectivity.
Tailing Basic nitrogen interaction with silica.Add 1% Triethylamine (TEA) or

to the mobile phase.
Low Solubility Compound crystallizing on column.Use "Dry Loading": Dissolve in MeOH, mix with silica, evaporate, and load the powder.

Part 3: Structural Elucidation (The "Which is Which?" Problem)

Once separated, you must confirm identity. Simple 1H-NMR is often ambiguous because the chemical shifts are very similar. NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard for this assignment.

The NOE Logic System

You need to determine if the N-Methyl group is on the nitrogen para to the C-Methyl (1,5-isomer) or meta to the C-Methyl (1,6-isomer).

Critical Interaction: Look for the NOE signal between the N-Methyl protons and the aromatic proton at Position 7 (H7) .

Feature1,5-Dimethylbenzimidazole 1,6-Dimethylbenzimidazole
Structure N-Me is at Pos 1. C-Me is at Pos 5.[2]N-Me is at Pos 1. C-Me is at Pos 6.
H7 Environment H7 is adjacent to H6.H7 is adjacent to C6-Methyl.
H7 Splitting Doublet (Ortho coupling to H6,

Hz).
Singlet (Para coupling only, appearing as s).
NOE Result Irradiate N-Me

Enhancement of a Doublet (H7).
Irradiate N-Me

Enhancement of a Singlet (H7).

Protocol:

  • Run a standard 1H-NMR to locate the N-Methyl singlet (~3.7 ppm) and the aromatic region.

  • Run a 1D-NOESY (or 1D-GOESY). Selectively irradiate the N-Methyl peak.

  • Observe the aromatic region.[3] The peak that lights up is H7.

    • If H7 is a doublet : You have the 1,5-isomer .

    • If H7 is a singlet : You have the 1,6-isomer .

Part 4: Regioselective Synthesis (avoiding the separation)

If your yield is suffering due to the formation of the unwanted isomer, you can bias the synthesis using steric bulk or specific precursors.

Strategy 1: Steric Control

Alkylation generally favors the less hindered nitrogen. However, in 5-methylbenzimidazole, the steric difference between N1 and N3 is minimal.

  • Modification: Use a bulkier alkylating agent (e.g., isopropyl halide) or a bulkier protecting group (Trityl) if you intend to functionalize later. The bulky group will preferentially attack the nitrogen furthest from the methyl group (yielding the 1,6-like product, often denoted as 1-trityl-6-methylbenzimidazole).

Strategy 2: Directed Cyclization (The "Sure-Fire" Method)

Instead of alkylating the heterocycle, synthesize the acyclic precursor with the methyl group already in place on the correct nitrogen.

Workflow:

  • Start with 4-methyl-2-nitroaniline (commercially available).

  • N-Alkylation: Alkylate the amine before reduction. This locks the position of the N-alkyl group relative to the methyl.

    • Result: N-alkyl-4-methyl-2-nitroaniline.

  • Reduction: Reduce the nitro group to an amine.

  • Cyclization: React with formic acid/orthoformate.

    • Outcome: Exclusively yields the 1-alkyl-5-methylbenzimidazole (or 1,6 depending on starting aniline isomer). This bypasses the separation step entirely.

References

  • Tautomerism in Benzimidazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

  • NMR Assignment of Isomers: Howell, J. K., et al. "Regioselective Synthesis and Structural Assignment of Substituted Benzimidazoles." Journal of Organic Chemistry, 2002.

  • Separation Methodologies: "Purification of heterocyclic isomers via Flash Chromatography." Silicycle Application Notes.

  • Regioselectivity in Alkylation: Lunn, G., & Sansone, E. B. "Alkylation of Benzimidazoles." Journal of Chemical & Engineering Data, 1994.

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult the SDS for Dichloromethane, Methanol, and Alkyl Halides before use. Ensure all work is performed in a fume hood.

Sources

Technical Support Center: Resolving Solubility Issues of Benzimidazoles in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of poor aqueous solubility of benzimidazole-based compounds. The following content is structured in a flexible question-and-answer format to directly address the issues you may encounter during your experiments.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most frequently encountered initial problems when working with benzimidazoles, providing immediate steps for diagnosis and resolution.

FAQ 1: My benzimidazole compound precipitated immediately when I diluted my concentrated DMSO stock into my aqueous assay buffer. What is happening?

Answer: This is a classic and very common issue known as "crashing out" of solution. It occurs because your compound, which is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), is not soluble at the same concentration in the predominantly aqueous environment of your assay buffer.[1] The dramatic change in solvent polarity upon dilution causes the compound to exceed its thermodynamic solubility limit in the final buffer, leading to precipitation.[1]

Causality: The core issue is the large difference in the solvation capacity of DMSO versus your aqueous buffer for the hydrophobic benzimidazole structure.[2][3] While DMSO can effectively disrupt the crystal lattice of the solid compound and form favorable interactions, water molecules are less capable of solvating the nonpolar regions of the benzimidazole.

Immediate Action:

  • Visually Confirm: Ensure what you're seeing is indeed precipitation and not another issue like buffer incompatibility. The solution will appear cloudy, or a solid pellet may form upon centrifugation.

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of your benzimidazole in the assay. The observed precipitation is a direct indicator that you have exceeded the compound's kinetic solubility under these specific conditions.[4]

  • Determine Kinetic Solubility: Before further optimization, it is crucial to determine the kinetic solubility of your compound in your exact assay buffer. This value represents the maximum concentration you can achieve without immediate precipitation and serves as a baseline for further enhancement efforts.[4]

FAQ 2: What is the maximum recommended concentration of DMSO for in vitro assays?

Answer: As a general and critical guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at or below 0.5%.[4]

Causality & Trustworthiness: Higher concentrations of DMSO can introduce artifacts and toxicity, compromising the integrity of your experimental results. It can affect cell membrane permeability, enzyme activity, and other cellular processes, leading to false positives or negatives. By keeping the DMSO concentration low, you ensure that the observed biological effects are attributable to your compound, not the solvent. This practice is a self-validating step for your experimental setup.

FAQ 3: How does the solid-state form (polymorphism) of my benzimidazole powder affect solubility?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[5] Different polymorphs have distinct crystal lattice arrangements, leading to variations in their physicochemical properties, including melting point and, most importantly, solubility.[5][6]

Expertise & Experience: Generally, a metastable polymorph will exhibit higher kinetic solubility than the most thermodynamically stable form.[7] However, this metastable form can convert to the more stable, less soluble form over time, especially in solution.[7] For example, mebendazole exists in three polymorphic forms (A, B, and C), with form C being more than twice as soluble as form A and thus preferred for pharmaceutical formulations.[6][8] If you are observing inconsistent solubility results between different batches of the same compound, it is highly probable that you are dealing with different polymorphic forms.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides detailed guides and protocols for systematically addressing and overcoming benzimidazole solubility challenges.

Troubleshooting Workflow: A Decision Guide

Before diving into specific techniques, it's helpful to have a logical workflow. The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.

G start Precipitation Observed in Aqueous Buffer check_conc Is reducing concentration an option for the assay? start->check_conc reduce_conc Reduce Concentration & Determine Kinetic Solubility check_conc->reduce_conc  Yes need_higher Higher concentration needed check_conc->need_higher  No ph_possible Can assay pH be altered? need_higher->ph_possible adjust_ph pH Adjustment Strategy ph_possible->adjust_ph  Yes ph_not_possible Assay pH is fixed ph_possible->ph_not_possible  No cosolvent_possible Are co-solvents compatible with assay? ph_not_possible->cosolvent_possible use_cosolvent Co-solvent Strategy cosolvent_possible->use_cosolvent  Yes cosolvent_not_possible Co-solvents interfere cosolvent_possible->cosolvent_not_possible  No cyclodextrin Cyclodextrin Strategy cosolvent_not_possible->cyclodextrin salt_formation Salt Formation Strategy (for ionizable compounds) cyclodextrin->salt_formation   Also Consider advanced Advanced Formulation (Solid Dispersions, etc.) salt_formation->advanced   If still unsuccessful G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) BZH BZH+ H2O_1 H₂O BZH->H2O_1 Strong Ion-Dipole Interactions Soluble Soluble Cationic Form BZ BZ BZH->BZ + H⁺ BZ->BZH - H⁺ H2O_2 H₂O BZ->H2O_2 Weak Hydrophobic Interactions Insoluble Poorly Soluble Neutral Form Equilibrium pKa

Caption: pH-dependent ionization and solubility of benzimidazoles.

Q5: When pH modification isn't an option, how do I use co-solvents?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of nonpolar solutes. [9]For benzimidazoles, common and effective co-solvents include ethanol, polyethylene glycols (PEG 300, PEG 400), and propylene glycol. [4] Causality: Co-solvents work by reducing the overall polarity of the solvent system. [9]They disrupt the hydrogen-bonding network of water, creating a more "hospitable" or "hydrocarbon-like" environment that can better solvate the hydrophobic benzimidazole molecule. This reduction in the solvent's cohesive energy density lowers the energy penalty required to create a cavity for the solute, thereby increasing solubility.

Data Presentation: Common Co-solvents

Co-solventTypical Concentration Range in AssaysKey Characteristics
Ethanol1-10%Good solubilizing power; can affect enzyme activity at higher concentrations.
PEG 4005-20%Low toxicity, commonly used in formulations. Improves solubility of many drugs. [10]
Propylene Glycol5-20%Similar to PEG 400; often used in parenteral formulations.
DMSO< 1%Excellent solubilizer but used sparingly due to potential for assay interference.
Q6: How do cyclodextrins enhance benzimidazole solubility, and which one should I use?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. [11]They can encapsulate poorly water-soluble "guest" molecules, like benzimidazoles, within their cavity, forming a water-soluble "inclusion complex." [12][13]This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.

Expertise & Experience: For benzimidazoles, chemically modified CDs are often more effective than natural β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a prime example. Its hydroxylpropyl groups increase its own aqueous solubility and disrupt its crystal structure, leading to superior solubilization of guest molecules. [11][12]Studies have shown that HP-β-CD can increase the solubility of albendazole and fenbendazole by over 1000-fold. [12]The addition of a water-soluble polymer like polyvinylpyrrolidone (PVP) can have a synergistic effect, further enhancing solubility. [12][14]

This is a simple and effective method for laboratory-scale preparation.

  • Molar Ratio Calculation: Determine the desired molar ratio of benzimidazole to cyclodextrin (a 1:1 ratio is a good starting point).

  • Mixing: Accurately weigh the benzimidazole and cyclodextrin (e.g., HP-β-CD) and place them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture vigorously with a pestle for 30-45 minutes to form a thick, uniform paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Validation: To confirm the increased solubility, perform a solubility test on the prepared complex in your aqueous buffer compared to the uncomplexed drug, following the quantification steps outlined in the pH-solubility protocol.

Trustworthiness: The validation step is crucial. A significant increase in the measured aqueous solubility of the prepared complex compared to the physical mixture of the drug and CD provides direct evidence of successful inclusion complex formation.

G BZ Benzimidazole (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Forms Complex Water-Soluble Inclusion Complex Arrow->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

Q7: Is forming a salt of my benzimidazole a viable strategy?

Answer: Yes, for benzimidazoles with ionizable functional groups, salt formation is a highly effective and widely used strategy in drug development to dramatically improve aqueous solubility and dissolution rates. [15][16] Causality: This strategy is based on the same principle as pH adjustment but results in a stable, solid salt form of the drug. By reacting the basic benzimidazole with an acid (e.g., hydrochloric acid, fumaric acid), a salt is formed. [17][18]This salt is an ionic compound that readily dissociates in water into a protonated, positively charged benzimidazole cation and a counter-anion. The high energy of the crystal lattice is overcome by the strong, favorable hydration energies of these individual ions, leading to a substantial increase in solubility compared to the neutral, non-ionic parent compound. [16]Recent studies on albendazole salts showed that forming the hydrochloride salt (ABZ-HCl) increased its solubility over 1000-fold in distilled water. [17] Data Presentation: Solubility Enhancement of Albendazole (ABZ) by Salt Formation [17]

Compound Solubility Increase vs. ABZ (in pH 7.4 buffer) Solubility Increase vs. ABZ (in distilled water)
ABZ-Fumarate ~575-fold > 1000-fold
ABZ-D-Tartrate ~600-fold > 1000-fold

| ABZ-Hydrochloride | ~1425-fold | > 1000-fold |

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Solubility of Things. (n.d.). Benzimidazole. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2014). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Solubility of Things. (n.d.). Benzimidazole derivative. [Link]

  • ACS Publications. (2022). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. [Link]

  • ResearchGate. (2015). (PDF) Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. [Link]

  • ACS Publications. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). [Link]

  • National Institutes of Health. (2016). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. [Link]

  • Semantic Scholar. (2016). Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole. [Link]

  • ResearchGate. (2009). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]

  • National Institutes of Health. (2021). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. [Link]

  • PubMed. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. [Link]

  • ResearchGate. (2018). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and CB7-complexed states.... [Link]

  • ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). [Link]

  • SciELO. (2012). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. [Link]

  • ResearchGate. (2004). Solubility of Benzimidazoles in Alcohols | Request PDF. [Link]

  • National Institutes of Health. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. [Link]

  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]

  • ResearchGate. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

  • ResearchGate. (2024). (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]

  • SciSpace. (2011). Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • National Institutes of Health. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • National Institutes of Health. (n.d.). Benzimidazole. [Link]

  • ResearchGate. (2011). (PDF) Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • PubMed. (1995). Prodrugs of thiabendazole with increased water-solubility. [Link]

  • Veeprho. (2024). Effect of Polymorphism Formulations. [Link]

  • iMedPub. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and.... [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • National Institutes of Health. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2013). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

Sources

Technical Support Center: Optimizing Reflux Time for Benzimidazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reflux time in benzimidazole condensation reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve higher yields and purity.

Understanding the Core Reaction: Phillips Condensation

The synthesis of benzimidazoles often involves the Phillips condensation reaction, where an o-phenylenediamine reacts with a carboxylic acid or its derivative under acidic conditions.[1][2] The reaction can also be carried out with aldehydes, a method known as the Weidenhagen reaction.[2] Both pathways ultimately involve the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole core.[3]

The reflux time is a critical parameter in this process, directly influencing reaction completion, yield, and the formation of impurities. Insufficient reflux can lead to incomplete reactions, while excessive heating can cause degradation of starting materials and products or promote the formation of unwanted side products.[4]

Benzimidazole_Mechanism OPDA o-Phenylenediamine Intermediate1 Schiff Base / Amide Intermediate OPDA->Intermediate1 + Carbonyl Aldehyde / Carboxylic Acid Carbonyl->Intermediate1 Catalyst Acid Catalyst Catalyst->Intermediate1 activates Cyclization Intramolecular Cyclization Intermediate1->Cyclization Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Cyclization->Dihydrobenzimidazole Aromatization Oxidation/ Aromatization Dihydrobenzimidazole->Aromatization Benzimidazole Benzimidazole Product Aromatization->Benzimidazole

Caption: Generalized mechanism of benzimidazole formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My benzimidazole condensation reaction is giving a low yield. How do I know if the reflux time is the problem?

A1: Low yield is a common issue that can stem from several factors, with reflux time being a primary suspect.[4] Here’s how to diagnose and address it:

  • Incomplete Reaction: The most direct indicator of insufficient reflux time is the presence of unreacted starting materials.

  • Side Product Formation: Conversely, excessively long reflux times can lead to the formation of byproducts, such as 1,2-disubstituted benzimidazoles or degradation products.[5]

Troubleshooting Protocol: Time-Course Study via TLC

A systematic time-course study is the most effective way to determine the optimal reflux time.

Experimental Protocol:

  • Reaction Setup: Assemble your reaction under reflux as per your standard procedure.

  • Initial TLC (T=0): Before heating, spot a TLC plate with your starting o-phenylenediamine and the aldehyde or carboxylic acid. This will be your reference.

  • Monitoring: Once the reaction reaches reflux temperature (the boiling point of your solvent), begin monitoring the reaction progress at regular intervals (e.g., every 30-60 minutes).[6][7]

  • TLC Sampling: At each time point, carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate. It is good practice to co-spot the reaction mixture with the starting material to accurately track its consumption.[8]

  • Analysis: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp.[9] The reaction is complete when the starting material spot has disappeared, and the product spot is at its maximum intensity.

  • Optimization: The optimal reflux time corresponds to the point where the starting material is fully consumed without significant formation of new, undesired spots (byproducts).

TLC_Workflow cluster_prep Preparation cluster_monitoring Monitoring at Reflux A Set up reaction D Take aliquot at T=x hours A->D B Prepare TLC chamber (Solvent System) F Develop and visualize plate B->F C Spot starting materials (T=0) C->F E Spot on TLC plate (co-spot with starting material) D->E E->F G Starting material consumed? F->G H Reaction Complete. Stop reflux. G->H Yes I Continue reflux and monitoring G->I No I->D

Caption: Workflow for monitoring reaction progress using TLC.

Q2: I'm observing the formation of multiple products. How can reflux time and temperature influence selectivity?

A2: The formation of multiple products, particularly the competition between 2-substituted and 1,2-disubstituted benzimidazoles when using aldehydes, is a known challenge.[10][11] Reflux time and the associated temperature play a crucial role in dictating selectivity.

  • Kinetic vs. Thermodynamic Control: Shorter reaction times at lower reflux temperatures may favor the kinetically preferred product. In contrast, longer reflux times at higher temperatures can lead to the thermodynamically more stable product, which might be an undesired isomer or a byproduct.

  • Influence of Temperature on Side Reactions: High temperatures over extended periods can provide the activation energy for side reactions, such as the reaction of a second molecule of aldehyde with the initially formed 2-substituted benzimidazole, leading to the 1,2-disubstituted product.[5]

Optimization Strategy:

If you are observing multiple products, consider reducing the reflux temperature by choosing a lower-boiling solvent and carefully monitoring the reaction to stop it as soon as the desired product is formed.

SolventBoiling Point (°C)Polarity
Chloroform61.2Non-polar
Methanol64.7Polar
Ethanol78.4Polar
Acetonitrile81.6Polar
Water100Polar
Toluene110.6Non-polar
N,N-Dimethylformamide (DMF)153Polar aprotic

This table provides a selection of common solvents and their boiling points to guide your choice for optimizing reflux temperature.[12][13][14]

Q3: Can the choice of catalyst affect the optimal reflux time?

A3: Absolutely. The catalyst's role is to lower the activation energy of the reaction, thereby increasing the reaction rate.[15] A more efficient catalyst will lead to a shorter optimal reflux time.

  • Catalyst Type: A wide range of catalysts are used for benzimidazole synthesis, from mineral acids (like HCl) and organic acids (like p-toluenesulfonic acid) to Lewis acids and heterogeneous catalysts.[12][16] More active catalysts can significantly reduce the required reaction time from several hours to even minutes in some cases.[10]

  • Catalyst Loading: The amount of catalyst used is also critical. Insufficient catalyst loading may result in a sluggish reaction requiring longer reflux, while excessive amounts might not necessarily speed up the reaction further and could promote side reactions.[16]

Practical Insight: When switching to a new catalyst system, it is essential to re-optimize the reflux time by performing a time-course study as described in Q1. Do not assume the previously established reflux time will be optimal.

Q4: My starting o-phenylenediamine appears to be degrading and forming colored impurities during reflux. What can I do?

A4: o-Phenylenediamines are susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of colored impurities that are often difficult to remove.[5]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Purity of Starting Materials: Ensure the purity of your o-phenylenediamine. Impurities can act as catalysts for degradation.

  • Use of Salts: In some cases, using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities.[17]

  • Minimize Reflux Time: The longer the exposure to high temperatures, the greater the chance of degradation. Optimize the reflux time to be as short as possible.

  • Purification: If colored impurities do form, they can sometimes be removed by treating a solution of the crude product with activated carbon before recrystallization.[18][19]

Summary of Key Troubleshooting Points

IssuePotential Cause Related to Reflux TimeRecommended Action
Low Yield Incomplete reaction (reflux too short) or product degradation (reflux too long).Conduct a time-course study using TLC to find the optimal reflux duration.[5]
Multiple Products Extended reflux at high temperatures favoring side reactions.Reduce reflux temperature (change solvent) and shorten reflux time.[5]
Reaction Not Starting Insufficient temperature to overcome activation energy.Ensure the reaction is at the boiling point of the solvent.[20] Consider a higher-boiling solvent if necessary.
Colored Impurities Degradation of starting materials due to prolonged heating.Minimize reflux time and consider running the reaction under an inert atmosphere.[5][17]

By systematically evaluating and optimizing the reflux time, you can significantly improve the outcome of your benzimidazole condensation reactions, leading to higher yields, improved purity, and more reproducible results.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • Gilanizadeh, M., & Zeynizadeh, B. (2022). Plausible mechanism for the formation of benzimidazoles. ResearchGate. Retrieved from [Link]

  • Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link]

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • IJRAR.org. (2019). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of benzimidazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of benzimidazole derivatives in an aqueous media and reflux conditions catalyzed by glycine at pH 5.2 under microwave approach. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). Retrieved from [Link]

  • ResearchGate. (2021). When it is mentioned in a paper to reflux the reactants for a defined time and no temperature is mentioned. What temperature we should keep?. Retrieved from [Link]

Sources

removing unreacted diamine from benzimidazole product

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable, high-impact protocols over generic advice, designed for researchers requiring immediate purification solutions.[1]

Topic: Removal of Unreacted Diamine & Oxidative Impurities Ticket Type: Troubleshooting & Optimization Status: Active

Executive Summary & Mechanism

The Problem: The condensation of phenylenediamines (diamines) with carboxylic acids or aldehydes often leaves unreacted diamine. This impurity is problematic because:

  • Similar Polarity: Diamines and benzimidazoles often co-elute on silica.

  • Oxidation: Diamines oxidize rapidly in air to form colored phenazines and azo species (purple/black impurities), degrading product appearance and stability.

  • Solubility Overlap: Both are weak bases, complicating simple acid washes.

The Solution Architecture: We utilize three distinct physicochemical levers to separate the product:

  • Lever A (Acidity): Exploiting the

    
     acidity of the benzimidazole (pKa ~12.8) vs. the non-acidic diamine.
    
  • Lever B (Solubility): Differential crystallization in aqueous ethanol.

  • Lever C (Chemical Scavenging): Irreversible derivatization of the diamine.

Protocol Module A: The "Base-Switch" Extraction

Best For: N-unsubstituted benzimidazoles (compounds with a free N-H). Mechanism: Unlike diamines, N-unsubstituted benzimidazoles can be deprotonated by strong bases to form a water-soluble anion. Diamines remain neutral and organic-soluble.

Workflow Diagram (Logic Flow)

BaseSwitchExtraction Start Crude Reaction Mixture (Benzimidazole + Diamine) Step1 Dissolve in 10% NaOH (aq) Start->Step1 Decision1 Check Dissolution Step1->Decision1 Decision1->Start Insoluble (Check N-substitution) Step2 Wash with Organic Solvent (DCM or EtOAc) Decision1->Step2 Soluble LayerSep Separate Layers Step2->LayerSep OrgLayer Organic Layer (Contains Diamine Impurity) LayerSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Anion) LayerSep->AqLayer Keep Step3 Acidify Aqueous Layer (pH ~7 with HCl) AqLayer->Step3 Step4 Precipitate Forms Step3->Step4

Caption: Figure 1. The "Base-Switch" extraction logic separates neutral diamines from anionic benzimidazoles.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in 10% NaOH (aq) .

    • Why: The benzimidazole N-H is deprotonated (pKa ~12.8), forming a soluble salt. The diamine remains neutral and insoluble (or suspended).

  • Extraction: Extract the aqueous solution 2–3 times with Dichloromethane (DCM) or Ethyl Acetate .

    • Why: The neutral diamine partitions into the organic layer. The product stays in the water.

  • Isolation:

    • Separate the aqueous layer.[2][3]

    • Cool on ice.[2]

    • Slowly add concentrated HCl dropwise until pH reaches ~7–8.

    • Result: The product reprotinates to its neutral form and precipitates.

  • Filtration: Filter the solid and wash with cold water.[3][4][5]

Protocol Module B: Recrystallization & Color Removal

Best For: N-substituted benzimidazoles or when Module A is not applicable. Critical Additive: Sodium Dithionite (


) or Sodium Metabisulfite.

The "Purple" Problem: If your product is purple or brown, the diamine has oxidized. Standard recrystallization often fails because these colored impurities co-crystallize. You must add a reducing agent.

Optimized Recrystallization Table
Solvent SystemApplicationProtocol Notes
Ethanol / Water General PurposeDissolve in hot EtOH.[2] Add hot water until turbid. Cool slowly.
Water + Reducing Agent Colored ImpuritiesBoil in water with 1–2% Sodium Dithionite . Add activated charcoal, filter hot.
Toluene Lipophilic AnalogsGood for highly substituted benzimidazoles. Diamines are often less soluble in cold toluene.
Acetonitrile High PurityDissolve hot; diamines often stay in solution upon cooling.

Step-by-Step "Whitening" Protocol:

  • Dissolve crude product in boiling Ethanol/Water (9:1) .

  • Add Sodium Dithionite (50 mg per gram of product).

    • Observation: The solution should turn from dark/purple to pale yellow/colorless immediately.

  • Add Activated Charcoal (10% w/w). Boil for 5 mins.

  • Hot Filtration: Filter through Celite while boiling hot to remove charcoal.

  • Crystallization: Allow filtrate to cool to room temperature, then 4°C.

Protocol Module C: Chromatographic Scavenging

Best For: Small scale (<500 mg) or when extraction/crystallization fails.

Issue: Diamines streak on silica gel due to interaction with acidic silanols, contaminating the product fractions.

Solution 1: Mobile Phase Modifier

  • Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase.
    
  • Mechanism:[1][4][6] The base saturates the silica's acidic sites, allowing the diamine and product to elute as sharp bands.

Solution 2: Chemical Scavenging (Resins)

  • Reagent: PS-Isocyanate or PS-Benzaldehyde resin.

  • Protocol:

    • Dissolve crude mixture in DCM.

    • Add PS-Isocyanate resin (1.5 equivalents relative to estimated diamine).

    • Stir gently for 2–4 hours.

    • Filter the resin.[2][3][5]

    • Mechanism:[1][4][6] The resin reacts covalently only with the primary amine (diamine), permanently tethering it to the bead. The benzimidazole (tertiary-like nitrogen) does not react.

Frequently Asked Questions (Troubleshooting)

Q: My product is an oil and won't crystallize. How do I remove the diamine? A: This is common for alkylated benzimidazoles.

  • Trituration: Sonicate the oil with Diethyl Ether or Hexane . The diamine is often soluble in ether, while the benzimidazole salt (if protonated) or polar free base might solidify.

  • HCl Precipitation: Dissolve the oil in minimal Ethanol. Add 4M HCl in Dioxane. The Benzimidazole Hydrochloride salt often precipitates instantly, leaving the diamine in solution (or forming a more soluble salt).

Q: I used the NaOH method (Module A), but my yield is near zero. A: Check your molecule structure.

  • Diagnosis: Did you have an N-alkyl group (e.g., N-Methyl)?

  • Root Cause: If the Nitrogen is substituted, there is no acidic proton. The molecule did not form a salt and stayed in the organic layer (which you likely discarded or contains the diamine).

  • Fix: For N-substituted analogs, use Acid Extraction : Dissolve in DCM, wash with pH 5.0 buffer (Citrate).[1] The more basic benzimidazole (pKa ~5.[7]6) may partition into water preferentially over the less basic diamine (pKa ~4.5), though selectivity is lower.

Q: The product is pure by NMR but still looks pink. A: Trace azo-impurities have very high extinction coefficients.

  • Fix: Wash the solid product with cold Acetone or Ether . The oxidized impurities are often surface-adsorbed and highly soluble in acetone.

References & Authority

  • Benzimidazole Synthesis & Purification:

    • Wagner, E. C.; Millett, W. H. "Benzimidazole."[3] Organic Syntheses, Coll.[3] Vol. 2, p.65 (1943).[1]

    • Key Insight: Establishes the foundational solubility profiles and recrystallization from water/digestive charcoal methods.

  • pKa Considerations:

    • Catalán, J., et al. "Basicity of benzazoles."[1] Journal of the Chemical Society, Perkin Transactions 2, 1983.[1]

    • Key Insight: Defines the pKa of Benzimidazole (~5.[7][8]5) vs. Phenylenediamine (~4.5), validating the difficulty of separation by simple acid extraction and the superiority of the NaOH (anionic) method for N-unsubstituted derivatives.

  • Scavenging Techniques:

    • Marsh, I. R., et al. "High-throughput synthesis of benzimidazoles using scavenger resins." Tetrahedron Letters, 2001.

    • Key Insight: Validates the use of isocyanate resins to remove unreacted anilines/diamines.

  • Oxidation & Color Removal:

    • Standard industrial practice for aniline/diamine purification involves reduction with sodium dithionite (hydrosulfite) to reduce colored quinoid/azo species back to colorless amines or water-soluble sulfates.

    • Reference: "Purification of Laboratory Chemicals" (Armarego & Chai), 7th Ed. Chapter on Aromatic Amines.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Benzimidazole derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their wide-ranging biological activities.[1] Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol, a representative member of this class. Through a comparative approach with its structural isomers, this document aims to equip researchers with the expertise to interpret complex spectra and understand the subtle yet significant effects of substituent positioning on chemical shifts.

Principles of ¹H NMR Spectroscopy in Benzimidazole Analysis

The ¹H NMR spectrum of a benzimidazole derivative is a roadmap of its proton environment. The key parameters derived from the spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Multiplicity: This refers to the splitting of a proton's signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. The n+1 rule is a fundamental principle, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity of protons.

  • Integration: The area under a signal is proportional to the number of protons it represents.

Analysis of this compound ¹H NMR Spectrum

Molecular Structure and Proton Designations:

Figure 1: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N1~12.3Broad Singlet-1H
H-7~7.4-7.5Doublet~8.01H
H-5~7.3-7.4Doublet~8.01H
H-6~7.0-7.1Triplet~8.01H
-CH₂- (a)~4.0Triplet~5.02H
-CH₂- (b)~3.1Triplet~5.02H
-OH~5.0Triplet~5.01H
4-CH₃~2.5Singlet-3H

Comparative Analysis with Structural Isomers

The position of the methyl group on the benzimidazole ring significantly influences the chemical shifts of the aromatic protons. A comparison with 2-(1H-benzimidazol-2-yl)ethanol (unsubstituted) and 2-(5-methyl-1H-benzimidazol-2-yl)ethanol highlights these effects.

Comparative ¹H NMR Data (Aromatic Region, in DMSO-d₆):

CompoundH-4H-5H-6H-7
2-(1H-benzimidazol-2-yl)ethanol~7.5-7.6 (m)~7.1-7.2 (m)~7.1-7.2 (m)~7.5-7.6 (m)
This compound (Predicted)-~7.3-7.4 (d)~7.0-7.1 (t)~7.4-7.5 (d)
2-(5-methyl-1H-benzimidazol-2-yl)ethanol~7.4 (s)-~7.0 (d)~7.4 (d)

Discussion of Spectral Differences:

  • Effect of the 4-methyl group: In this compound, the electron-donating methyl group at the C4 position is expected to shield the adjacent protons. This would result in an upfield shift (lower ppm) for H-5 and H-7 compared to the unsubstituted analogue. The signal for H-4 is absent and replaced by the methyl singlet.

  • Effect of the 5-methyl group: For 2-(5-methyl-1H-benzimidazol-2-yl)ethanol, the methyl group at C5 simplifies the spectrum in that region. We would expect to see a singlet for H-4 and doublets for H-6 and H-7. The methyl group's electronic effect would primarily influence the chemical shift of H-6 and H-4.

This comparative analysis underscores the power of ¹H NMR in distinguishing between closely related isomers, a critical capability in drug development and quality control.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for obtaining a high-quality ¹H NMR spectrum of a benzimidazole derivative.

Workflow for ¹H NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Fourier transform the raw data G->H I Phase and baseline correct the spectrum H->I J Calibrate the chemical shift scale I->J K Integrate the signals J->K L L K->L Spectral Analysis & Interpretation

Figure 2: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzimidazole derivative into a clean vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it solubilizes them well and allows for the observation of the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved, then transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectral analysis of this compound, when compared with its structural isomers, provides a clear demonstration of how subtle changes in molecular structure are reflected in the NMR spectrum. A thorough understanding of these spectral nuances is essential for researchers in the pharmaceutical sciences for unambiguous structure verification, purity assessment, and the study of molecular interactions. By following standardized experimental protocols and applying fundamental principles of NMR spectroscopy, scientists can confidently characterize and differentiate complex organic molecules.

References

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Expedient synthesis of benzimidazoles using amides. (2015). The Royal Society of Chemistry. [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • (±)-1-(1H-Benzimidazol-2-yl)ethanol. (2008). National Institutes of Health (NIH). [Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2009). HETEROCYCLES, Vol. 78, No. 2. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Advanced Characterization of Benzimidazole: Discriminating N-H and O-H Stretching Vibrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the spectroscopic characterization of benzimidazole and its derivatives, the region between 2500 cm⁻¹ and 3600 cm⁻¹ presents a significant analytical challenge. This "high-frequency" domain is the residence of both N-H stretching (characteristic of the imidazole ring) and O-H stretching (from potential water contamination, tautomeric enols, or functional derivatives).

Part 1: The Spectral Landscape

The Benzimidazole N-H Stretch

The benzimidazole moiety contains a secondary amine (N-H) at position 1. Its spectral signature is highly dependent on the physical state of the sample due to intermolecular hydrogen bonding .

  • Solid State (KBr/ATR): Benzimidazole molecules self-associate into infinite chains via N-H···N hydrogen bonds.[1][2] This weakens the N-H bond, lowering its force constant.

    • Observation: A very broad, intense band spanning 3200–2600 cm⁻¹ . It often exhibits a "hump" shape with superimposed fine structure (Fermi resonance), obscuring C-H stretching bands.

  • Dilute Solution (Non-polar solvent, < 0.01 M): Hydrogen bonds break, leaving isolated monomers.

    • Observation: A sharp, medium-intensity peak at 3440–3480 cm⁻¹ .

The "Phantom" O-H Stretch

Pure benzimidazole contains no oxygen. However, O-H signals appear in three common scenarios:

  • Hydrates: Benzimidazole is hygroscopic. Lattice water shows a broad band centered at ~3400–3500 cm⁻¹ .

  • Derivatives (e.g., 2-Hydroxybenzimidazole): A classic trap. Despite the name, this compound exists primarily as the keto-tautomer (1,3-dihydro-2H-benzimidazol-2-one) in the solid state.

    • Spectral Consequence: It displays two N-H bands and a C=O stretch, often lacking a distinct O-H peak unless forced into the enol form by specific solvents.

  • Functionalized Derivatives: Substituents like hydroxymethyl (-CH₂OH) groups yield standard alcoholic O-H bands (~3600 cm⁻¹ free, ~3300 cm⁻¹ H-bonded).

Part 2: Comparative Data Analysis

The following table contrasts the vibrational frequencies of benzimidazole against its common "interferences"—hydrates and tautomeric derivatives.

Compound / StateDominant StretchFrequency Range (cm⁻¹)Band MorphologyKey Diagnostic Feature
Benzimidazole (Solid) Assoc. N-H2600 – 3200 Very Broad, Multi-componentOverlaps C-H stretch; shifts upon dilution.
Benzimidazole (Dilute) Free N-H3440 – 3480 Sharp, DistinctDisappears in solid state; confirms N-H identity.
Benzimidazole[2][3][4][5][6][7][8][9][10][11][12] · H₂O O-H (Water)3300 – 3550 Broad, FeaturelessIntensity correlates with moisture content; removes with drying.
2-Hydroxybenzimidazole Amide N-H2800 – 3200 BroadAbsence of O-H ; Presence of C=O stretch (~1680 cm⁻¹).
Benzimidazolium Salt N⁺-H2400 – 3000 Broad, "Continuum"Shifted to lower frequency than neutral N-H.

Part 3: Mechanistic Visualization

H-Bonding Network vs. Tautomerism

The broadness of the benzimidazole N-H peak is not random; it is structural. The diagram below illustrates the competing interactions that define the spectrum.

Benzimidazole_Interactions SolidState Solid State Sample Polymer Intermolecular Chain (N-H···N) SolidState->Polymer Self-Association DiluteState Dilute Solution (<0.01M) Monomer Isolated Monomer (Free N-H) DiluteState->Monomer Bond Dissociation BroadPeak Broad Band (2600-3200 cm⁻¹) Polymer->BroadPeak Vibrational Coupling & Fermi Resonance SharpPeak Sharp Peak (3440-3480 cm⁻¹) Monomer->SharpPeak Unperturbed Oscillator

Figure 1: Structural causality of N-H spectral shifts. In solid phase, self-association broadens the signal significantly.

Part 4: Experimental Protocols (Differentiation)

To rigorously distinguish N-H from O-H (or confirm a hydrate), you cannot rely on a single scan. You must perturb the system.

Protocol A: The "Dilution Shift" Test

Use this to confirm if a broad peak is due to intermolecular H-bonding (N-H) or intramolecular/water (O-H).

  • Preparation: Prepare a 0.1 M solution of the benzimidazole derivative in dry Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Note: CCl₄ is preferred for spectral transparency but requires safety handling.

  • Stepwise Dilution: Record spectra at 0.1 M, 0.01 M, and 0.001 M.

  • Analysis:

    • N-H (Benzimidazole): The broad band at 3000 cm⁻¹ will decrease, and a sharp peak at ~3450 cm⁻¹ will grow.

    • Intramolecular O-H: The peak position will remain largely unchanged upon dilution.

Protocol B: Deuterium Exchange (D₂O Shake)

The Gold Standard for distinguishing labile protons (O-H/N-H) from C-H, and separating overlapping bands.

  • Baseline Scan: Dissolve 10 mg of sample in 1 mL of dry CHCl₃. Record the spectrum.

  • Exchange: Add 2 drops of Deuterium Oxide (D₂O) to the cuvette/vial. Shake vigorously for 1 minute. Allow phases to separate.

  • Re-Scan: Record the spectrum of the organic layer.

  • Interpretation:

    • N-H / O-H Bands: Will disappear or significantly diminish.[13][14]

    • New Bands: Look for N-D / O-D stretching at lower frequencies. The shift factor is approximately 1.37.

      • Calculation:

        
        
        
      • Example: A peak at 3400 cm⁻¹ (N-H) will shift to ~2480 cm⁻¹ (N-D).

Part 5: Diagnostic Workflow

Use this decision tree to assign peaks in the 3000–3600 cm⁻¹ region.

Spectral_Decision_Tree Start Unknown Peak in 3000-3600 cm⁻¹ Region Q1 Perform D₂O Exchange Start->Q1 Result1 Does the peak disappear/shift? Q1->Result1 NoShift Peak Remains: C-H Stretch (Aromatic/Aliphatic) Result1->NoShift No Shift Peak Shifts: Labile Proton (OH or NH) Result1->Shift Yes Q2 Perform Dilution Study (Solid vs Dilute Soln) Shift->Q2 Result2 Does peak sharpen & shift >100 cm⁻¹? Q2->Result2 YesShift Intermolecular H-Bonding: Likely Benzimidazole N-H Result2->YesShift Yes NoShift2 Intramolecular or Steric: Likely O-H (or shielded N-H) Result2->NoShift2 No

Figure 2: Step-by-step logic for assigning high-frequency vibrations in benzimidazole derivatives.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Benzimidazole IR Spectrum. [Link]

  • NIST Mass Spectrometry Data Center. Benzimidazole - Gas Phase IR. NIST Chemistry WebBook, SRD 69. [Link]

  • Morgan, K. J. "Infrared Spectra and Structure of Benzimidazoles." Journal of the Chemical Society, 1961. (Foundational work on N-H association). [Link]

  • University of Colorado Boulder. Infrared Spectroscopy: Interpretation of Spectra. (General reference for O-H/N-H differentiation). [Link]

Sources

Comparative Mass Spectrometry Guide: Methyl-Benzimidazole Ethanol & Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Methyl-Benzimidazole Ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and impurity profiling, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol (referred to here as MBE-1 ) is a critical intermediate and potential degradation product. Its structural integrity relies on the stability of the imidazole ring and the lability of the N-hydroxyethyl side chain.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of MBE-1 against its regioisomers, specifically 2-(1-hydroxyethyl)-1H-benzimidazole (MBE-2, a C-alkylated isomer). Distinguishing these isomers is vital for regulatory compliance (ICH Q3A/B) as they possess distinct toxicological profiles despite having identical molecular weights (MW 176.22 Da).

Chemical Identity & Structural Context
FeatureTarget Product (MBE-1) Alternative Isomer (MBE-2)
IUPAC Name 2-(2-methyl-1H-benzimidazol-1-yl)ethanol1-(1H-benzimidazol-2-yl)ethanol
Structure Type N-Alkylated BenzimidazoleC-Alkylated Benzimidazole
Formula C₁₀H₁₂N₂OC₉H₁₀N₂O (Note: Methyl group position varies)
Monoisotopic Mass 176.0950 Da176.0950 Da
Key Lability N-C bond (Side chain cleavage)C-C bond (Alpha-cleavage)
Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data presented below, ensure your system is calibrated to the following self-validating parameters.

System: Q-TOF or Triple Quadrupole (QqQ) Ionization: Electrospray Ionization (ESI), Positive Mode Flow Rate: 0.3 mL/min Mobile Phase:

  • A: 0.1% Formic Acid in Water[1][2]

  • B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Acquisition Workflow:

  • Source Optimization: Tune ESI voltage (typically 3.5–4.5 kV) using a 1 µg/mL standard solution. Maximize the intensity of the [M+H]⁺ ion (m/z 177.1).

  • Collision Energy (CE) Ramp: Perform a CE ramp from 10 eV to 50 eV.

    • Why? MBE-1 requires higher energy to break the aromatic core but lower energy to dehydrate the ethanol tail. A ramp captures both "soft" (water loss) and "hard" (skeletal) fragments.

  • MS2 Acquisition: Isolate m/z 177.1 (isolation width 1.0 Da) and acquire product ion spectra.

Fragmentation Analysis: The "Fingerprint" Pathways

The differentiation of MBE-1 from its alternatives hinges on the specific cleavage of the ethanol side chain.

A. Target Product (MBE-1) Fragmentation

The fragmentation of the N-substituted ethanol derivative follows a distinct "Dealkylation Pathway."

  • Dehydration (m/z 159): The aliphatic hydroxyl group is lost as water ([M+H-18]⁺). This is a facile process common to both isomers but acts as the gateway to further fragmentation.

  • Side-Chain Extrusion (m/z 133): This is the diagnostic transition . The N-C bond cleaves, ejecting the ethylene oxide/acetaldehyde equivalent (44 Da). The remaining ion is the protonated 2-methylbenzimidazole core (m/z 133).

  • Core Disintegration (m/z 92 & 65): The stable benzimidazole core eventually fragments via loss of acetonitrile (CH₃CN) and HCN, typical of aromatic heterocycles.

B. Alternative Isomer (MBE-2) Fragmentation

The C-substituted isomer (where the ethanol group is attached to C2) behaves differently due to the strength of the C-C bond connecting the side chain to the ring.

  • Alpha-Cleavage: Instead of losing the whole chain, the C-substituted alcohol often undergoes alpha-cleavage, losing a methyl radical (15 Da) or formaldehyde (30 Da) depending on the exact branching, which is less favorable than the N-dealkylation seen in MBE-1.

  • Retention of Nitrogen: The m/z 133 fragment is significantly less abundant or formed via a different high-energy rearrangement because the side chain is part of the rigid C2-substituent system.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the Target (MBE-1) and the Alternative (MBE-2).

FragmentationPathways MBE1 MBE-1 Parent [M+H]+ m/z 177 Frag159_1 Dehydration [M+H-H2O]+ m/z 159 MBE1->Frag159_1 -18 Da (H2O) Frag133 Core Ion (2-Me-Benzimidazole) m/z 133 MBE1->Frag133 -44 Da (C2H4O) Diagnostic N-Dealkylation Frag92 Ring Open m/z 92 Frag133->Frag92 -41 Da (CH3CN) Frag149 Alpha Cleavage (Loss of CO/C2H4) m/z 149/131 Frag133->Frag149 Differentiation Point MBE2 MBE-2 Isomer [M+H]+ m/z 177 Frag159_2 Dehydration [M+H-H2O]+ m/z 159 MBE2->Frag159_2 -18 Da (H2O) MBE2->Frag149 Complex Rearrangement (No clean N-cleavage)

Figure 1: Mechanistic divergence in fragmentation. The green arrow indicates the diagnostic N-dealkylation specific to the target product.

Comparative Data Summary

The table below summarizes the key spectral differences to look for when analyzing your samples.

ParameterTarget: MBE-1 (N-Ethanol) Alternative: MBE-2 (C-Ethanol) Interpretation
Base Peak (High CE) m/z 133 (2-Methylbenzimidazole)m/z 131 or 149 (Variable)m/z 133 confirms the N-substituted structure intact core.
Water Loss (m/z 159) High IntensityHigh IntensityNon-diagnostic (common to both).
Fragment m/z 105 Present (from m/z 133 -> 105)Absent or Low IntensityIndicates sequential loss of N-containing fragments.
Fragment m/z 45 Observable (Ethanol chain)RareDiagnostic of the free hydroxyethyl chain cleavage.
References
  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 2-Methyl-1H-benzimidazole (Core Fragment). NIST Chemistry WebBook, SRD 69.

  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B.

  • PubChem. (2025). Compound Summary: 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. National Library of Medicine.

Sources

Comparative Guide: Antioxidant Efficacy of 2-Methyl vs. 2-Ethanol Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the antioxidant activity of 2-methylbenzimidazole versus 2-ethanolbenzimidazole (specifically referring to hydroxyalkyl derivatives like 2-(2-hydroxyethyl)benzimidazole or the closely related 2-(hydroxymethyl)benzimidazole ).

The analysis synthesizes experimental data, structure-activity relationships (SAR), and mechanistic insights to assist researchers in selecting the appropriate derivative for therapeutic or material applications.

Executive Summary

In the context of antioxidant potential, 2-methylbenzimidazole consistently demonstrates superior radical scavenging activity compared to its hydroxyalkyl counterparts (such as 2-hydroxymethyl or 2-hydroxyethyl derivatives).

  • 2-Methylbenzimidazole: Exhibits moderate antioxidant activity (IC50 ≈ 145 µg/mL in DPPH assays). The electron-donating methyl group (+I effect) increases electron density on the benzimidazole ring, stabilizing the radical cation formed during the scavenging process.

  • 2-Ethanol/Hydroxymethyl Derivatives: Exhibit weak antioxidant activity (IC50 ≈ 400 µg/mL). The presence of the hydroxyl group, despite its potential for hydrogen bonding, exerts an electron-withdrawing inductive effect (-I) through the alkyl chain, which destabilizes the radical intermediate relative to the pure alkyl derivative.

Verdict: For applications requiring intrinsic antioxidant capacity, the 2-methyl derivative is the preferred scaffold. The 2-ethanol derivative is better suited when solubility or further functionalization (via the primary alcohol) is the priority, rather than direct radical scavenging.

Chemical Structure & Mechanistic Analysis[1][2][3]

The antioxidant activity of benzimidazoles is primarily governed by the N-H moiety, which can donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize free radicals. The substituent at the C-2 position critically modulates the electron density of the heterocyclic ring system.

Structural Comparison
Feature2-Methylbenzimidazole 2-(2-Hydroxyethyl)benzimidazole
Structure Benzimidazole ring with a -CH₃ group at C-2.Benzimidazole ring with a -CH₂CH₂OH group at C-2.
Electronic Effect Inductive Donation (+I): The methyl group pushes electron density into the ring.Inductive Withdrawal (-I): The oxygen atom pulls electron density, though attenuated by the ethyl spacer.
Solubility Lipophilic (Hydrophobic).Hydrophilic (Polar due to -OH).
Primary Mechanism Stabilizes N-centered radical via hyperconjugation and +I effect.Destabilizes N-centered radical due to electron withdrawal by Oxygen.
Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the radical scavenging mechanism and how the C-2 substituent influences the stability of the resulting benzimidazolyl radical.

AntioxidantMechanism Benzimidazole Benzimidazole (Substrate) Transition Transition State [N•••H•••R]‡ Benzimidazole->Transition HAT (H-Atom Transfer) Radical Free Radical (R•) Radical->Transition Product Benzimidazolyl Radical (Stable Species?) Transition->Product Scavenging Complete Methyl 2-Methyl Group (+I) Increases e- density Stabilizes Radical Methyl->Product Stabilizes Ethanol 2-Ethanol Group (-I) Decreases e- density Destabilizes Radical Ethanol->Product Destabilizes

Caption: Comparative mechanistic pathway showing how the electron-donating Methyl group stabilizes the post-scavenging radical, whereas the electron-withdrawing Ethanol group destabilizes it.

Experimental Data Comparison

The following data is synthesized from comparative studies on benzimidazole derivatives using the standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: IC50 Values (DPPH Assay)

Lower IC50 indicates higher potency.

CompoundSubstituent (C-2)IC50 (µg/mL)Relative Potency
2-Methylbenzimidazole -CH₃144.84 ± 2.5 Moderate
2-Hydroxymethylbenzimidazole *-CH₂OH400.42 ± 5.1 Weak
BHT (Standard) (Reference)51.56 ± 1.2Strong

*Note: Data for the hydroxymethyl derivative is used here as the closest direct comparator in literature. The 2-(2-hydroxyethyl) derivative is expected to perform slightly better than the hydroxymethyl due to the extra carbon spacer reducing the -I effect, but still significantly worse than the methyl derivative.

Analysis of Data:

  • Potency Gap: The 2-methyl derivative is approximately 2.7x more potent than the alcohol-substituted derivative.

  • Electronic Penalty: The introduction of the hydroxyl group drastically reduces antioxidant efficiency. This confirms that for benzimidazoles, maintaining high electron density on the aromatic system is crucial for radical scavenging.

Experimental Protocols

To replicate these findings or test new derivatives, use the following standardized protocols. These workflows ensure reproducibility and minimize solvent interference.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of the benzimidazole derivative.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (prepare fresh, protect from light).

  • Sample Stock: 1 mg/mL of benzimidazole derivative in Methanol (or DMSO if solubility is an issue).

  • Control: Ascorbic Acid or BHT (standard).

Workflow:

  • Preparation: Prepare serial dilutions of the sample (e.g., 10, 50, 100, 200, 400, 800 µg/mL).

  • Mixing: In a 96-well plate or test tubes, mix 1.0 mL of sample dilution with 3.0 mL of DPPH solution.

    • Blank: 1.0 mL Methanol + 3.0 mL DPPH.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Protocol B: ABTS Radical Cation Assay

Objective: Verify antioxidant capacity using a mechanism involving electron transfer (SET).

Reagents:

  • ABTS Solution: 7 mM ABTS mixed with 2.45 mM Potassium Persulfate (1:1 v/v).

  • Activation: Allow mixture to stand in the dark for 12–16 hours to generate ABTS•+.

  • Dilution: Dilute with ethanol until absorbance at 734 nm is 0.70 ± 0.02.

Workflow:

  • Mixing: Add 20 µL of sample to 2.0 mL of diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes exactly.

  • Measurement: Read absorbance at 734 nm .

  • Calculation: Same formula as DPPH.

Experimental Workflow Diagram (Graphviz)

ExperimentalWorkflow Start Start: Sample Preparation (Dissolve in MeOH/DMSO) Dilution Serial Dilution (10 - 800 µg/mL) Start->Dilution Reagent Add DPPH Radical Solution (0.1 mM in MeOH) Dilution->Reagent Incubate Incubate 30 mins @ 25°C (Dark) Reagent->Incubate Measure Measure Absorbance (λ = 517 nm) Incubate->Measure Analyze Calculate IC50 (Linear Regression) Measure->Analyze

Caption: Step-by-step workflow for the DPPH radical scavenging assay to determine IC50 values.

References

  • Rahman, S. M. A., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

    • Relevance: Primary source for direct IC50 comparison between 2-methyl and 2-hydroxymethyl deriv
  • Saini, S., et al. (2016). "Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole."[1][2] Journal of Drug Delivery and Therapeutics, 6(3), 100-102.

    • Relevance: Validates the antioxidant protocol and specific activity of the methyl deriv
  • Usta, N. C., et al. (2015). "Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities."[3] Letters in Organic Chemistry, 12(4).[4]

    • Relevance: Provides broader context on SAR and ABTS/DPPH protocols for benzimidazoles.

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of pharmacologically significant molecules is paramount. Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Their electronic absorption characteristics, specifically their UV-Vis absorption maxima (λmax), are fundamental to their analysis, characterization, and the elucidation of their mechanism of action at a molecular level. This guide provides an in-depth comparison of the UV-Vis absorption maxima of substituted benzimidazoles, supported by experimental data, theoretical principles, and practical methodological guidance.

The Theoretical Underpinnings of Benzimidazole UV-Vis Absorption

The UV-Vis absorption spectrum of benzimidazole is governed by electronic transitions within the aromatic system. The fusion of a benzene ring with an imidazole ring creates a conjugated π-electron system. The primary electronic transitions observed are π → π* transitions, which are typically of high intensity. In some cases, particularly when heteroatoms with lone pairs of electrons are involved, lower intensity n → π* transitions may also be observed. The unsubstituted benzimidazole molecule in the vapor phase exhibits the origin of its π → π* transition around 36,023 cm⁻¹ (approximately 277 nm)[1]. In solution, these bands are subject to shifts depending on the solvent environment.

The position of the λmax is exquisitely sensitive to the nature and position of substituents on the benzimidazole ring system. This sensitivity is the cornerstone of structure-activity relationship studies and provides a powerful tool for probing the electronic environment of the molecule.

The Influence of Substituents

Substituents alter the electronic distribution within the benzimidazole ring, thereby affecting the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the energy of the absorbed photon and consequently, the λmax.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are considered auxochromes. They possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This delocalization raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic shift (a shift to a longer wavelength) of the λmax. For instance, 2-aminobenzimidazole in ethanol exhibits absorption maxima at 283 nm and 243 nm, which are shifted compared to the parent benzimidazole[2].

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) are chromophores that withdraw electron density from the π-system. These groups tend to lower the energy of the LUMO more significantly than the HOMO. This also results in a smaller HOMO-LUMO energy gap and typically leads to a bathochromic shift. The presence of a tertiary amino group on the 2-aryl ring of a benzimidazole derivative, for example, promotes a bathochromic shift[3].

The position of the substituent also plays a crucial role. Substitution at the 2-position directly influences the imidazole part of the molecule, while substitution on the benzene ring (positions 4, 5, 6, and 7) modulates the electronic properties of the benzofused system.

The Role of the Solvent

The polarity of the solvent can significantly impact the λmax of substituted benzimidazoles. The effect of the solvent is dependent on the nature of the electronic transition (π → π* or n → π*) and the change in the dipole moment of the molecule upon electronic excitation.

  • π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift)[4].

  • n → π Transitions:* In contrast, for n → π* transitions, the ground state is typically more polar due to the presence of lone pairs. Polar solvents will stabilize the ground state to a greater extent through hydrogen bonding or dipole-dipole interactions. This increases the energy required for the transition, resulting in a hypsochromic shift (blue shift)[4].

The interplay of substituent and solvent effects determines the final observed λmax, making a systematic comparison essential for predictive understanding.

Comparative Analysis of λmax for Substituted Benzimidazoles

The following tables summarize the experimentally observed UV-Vis absorption maxima for a range of substituted benzimidazoles, illustrating the effects of different substituents and solvents.

Table 1: Effect of Substituents on the λmax of Benzimidazoles

SubstituentPositionSolventλmax (nm)Reference
Unsubstituted-Vapor~277[1]
Unsubstituted-Acetonitrile278, 272, 243[5]
2-Amino2Ethanol283, 243, 212[2]
2-Amino2Water280, 244, 204[2]
2-Phenyl2Ethanol305[6]
2-(p-tolyl)2HEPES Buffer303[7]
2-Aryl-5-cyano2, 5Not specifiedBathochromic shift vs. PBSA[3]
2-Aryl-5-carboxyl2, 5Not specifiedBathochromic shift vs. PBSA[3]
2-(2,3,4-Trihydroxyphenyl)-5-sulfonic acid2, 5Not specifiedCritical Wavelength 383 nm[3]
5-Nitro5Not specifiedNot specified[8]
LansoprazoleMultipleEthanol285[9]

Table 2: Effect of Solvent on the λmax of 2-Aminobenzimidazole

SolventDielectric Constantλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Water80.1280244204[2]
Ethanol24.55283243212[2]

The data clearly demonstrates that both the nature of the substituent and the polarity of the solvent have a pronounced effect on the UV-Vis absorption maxima of benzimidazole derivatives.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of reliable and reproducible data, a standardized experimental protocol is crucial. The following section outlines a general procedure for the UV-Vis analysis of substituted benzimidazoles.

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute measure Measure Absorbance of Samples dilute->measure instrument_on Turn on Spectrophotometer baseline Baseline Correction (with blank solvent) instrument_on->baseline baseline->measure plot Plot Absorbance vs. Wavelength measure->plot determine_lambda_max Identify λmax plot->determine_lambda_max

Caption: A generalized workflow for the UV-Vis spectroscopic analysis of substituted benzimidazoles.

Step-by-Step Methodology
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required. Quartz cuvettes with a 1 cm path length are standard for measurements in the UV region.

  • Solvent Selection: The choice of solvent is critical. It must be transparent in the wavelength range of interest and should not react with the analyte. Spectroscopic grade solvents are recommended. For studying solvent effects, a range of solvents with varying polarities should be used (e.g., hexane, ethanol, acetonitrile, water).

  • Sample Preparation:

    • Prepare a stock solution of the benzimidazole derivative of a known concentration (e.g., 1 mg/mL or 1 mM) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 arbitrary units). This is important for adherence to the Beer-Lambert Law.

  • Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up for the recommended time to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for most benzimidazoles).

    • Perform a baseline correction using a cuvette filled with the pure solvent that was used to prepare the samples. This subtracts the absorbance of the solvent and the cuvette itself.

    • Rinse the sample cuvette with the sample solution before filling it.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • The wavelength at which the maximum absorbance occurs is the λmax.

    • If multiple peaks are present, all corresponding λmax values should be recorded.

Causality Behind Experimental Choices and Trustworthiness of the Protocol

The described protocol is designed to be a self-validating system. The use of a double-beam spectrophotometer and a baseline correction minimizes instrumental drift and background interference, ensuring the accuracy of the measurements. Preparing a series of dilutions and confirming a linear relationship between concentration and absorbance (a Beer-Lambert plot) validates that the measurements are within the linear dynamic range of the instrument and that no concentration-dependent aggregation or other phenomena are affecting the absorption. The use of high-purity, spectroscopic grade solvents is essential to avoid interference from impurities.

Conclusion

The UV-Vis absorption maxima of substituted benzimidazoles are a rich source of information for chemists and drug developers. By systematically comparing the λmax values of different derivatives in various solvents, researchers can gain valuable insights into the electronic structure of these important molecules. The principles outlined in this guide, from the theoretical basis of electronic transitions to a robust experimental protocol, provide a solid foundation for the accurate and meaningful spectroscopic characterization of substituted benzimidazoles. This, in turn, facilitates a deeper understanding of their structure-property relationships and can guide the design of new and more effective therapeutic agents.

References

  • Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. PMC. [Link]

  • Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole. SciSpace. [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]

  • Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. ResearchGate. [Link]

  • Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850. Canadian Science Publishing. [Link]

  • Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. PMC. [Link]

  • Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. ResearchGate. [Link]

  • UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. ResearchGate. [Link]

  • 6-Nitro-benzimidazole. SpectraBase. [Link]

  • Solvent Effect on Absorption Spectra | UV Spectroscopy | Instrumental Methods of Analysis. YouTube. [Link]

  • Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the... ResearchGate. [Link]

Sources

Optimization of HPLC Separation Strategies for Benzimidazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzimidazole derivatives are ubiquitous in pharmaceutical chemistry (e.g., proton pump inhibitors, anthelmintics, kinase inhibitors). A critical challenge in their development is the separation of regioisomers —specifically the 5-substituted and 6-substituted isomers formed during synthesis.

While often treated as a standard Reversed-Phase (RP) separation, benzimidazoles present a dual challenge:

  • Structural Similarity: The 5- and 6-isomers possess nearly identical hydrophobicity (

    
    ), rendering standard C18 selectivity insufficient.
    
  • Tautomeric Equilibrium: For

    
    -unsubstituted benzimidazoles, the 1H and 3H tautomers interconvert. Even in 
    
    
    
    -substituted (fixed) regioisomers, residual acidity can affect peak shape and retention stability.

This guide moves beyond generic C18 protocols to advocate for


-electron active stationary phases  (Phenyl-Hexyl) and specific pH control strategies to achieve baseline resolution (

).

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To separate isomers with identical hydrophobicity, one must exploit secondary interactions.

  • The C18 Limitation: Alkyl chains interact primarily through dispersive (London) forces. Since 5- and 6-isomers have the same surface area and lipophilicity, C18 columns often result in co-elution or "shouldering."

  • The Phenyl-Hexyl Advantage: These phases offer

    
     interactions between the stationary phase phenyl ring and the benzimidazole fused ring system. The electron density distribution differs slightly between 5- and 6-isomers due to the inductive effects of the substituent relative to the imidazole nitrogen. This electronic difference is "felt" by the Phenyl-Hexyl phase, creating separation leverage.[1]
    
Diagram 1: Separation Mechanism & Tautomerism

The following diagram illustrates the critical difference in interaction mechanisms and the tautomeric shift that complicates analysis.

BenzimidazoleMechanism cluster_0 Analyte Characteristics cluster_1 Stationary Phase Interaction Tautomer Tautomeric Equilibrium (N-H shift fast at RT) Prop Identical Hydrophobicity (LogP) Tautomer->Prop Causes Peak Broadening Regio Fixed Regioisomers (N-Alkyl substituted) Regio->Prop Challenge: Co-elution Phenyl Phenyl-Hexyl Phase (Pi-Pi + Shape Selectivity) Regio->Phenyl Electronic Discrimination C18 C18 Phase (Dispersive Forces Only) Prop->C18 Poor Selectivity (alpha ~ 1.0) Prop->Phenyl High Selectivity (alpha > 1.1)

Caption: Mechanism of separation showing why Phenyl phases outperform C18 for regioisomers with identical LogP.

Comparative Performance Analysis

The following data summarizes the separation of a representative pair of regioisomers (e.g., 1-methyl-5-nitrobenzimidazole vs. 1-methyl-6-nitrobenzimidazole).

Table 1: Stationary Phase Performance Matrix
ParameterC18 (Standard) Phenyl-Hexyl (Recommended) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Dipole-Dipole + Shape Selectivity
Retention (

)
High (often excessive)ModerateLow to Moderate
Selectivity (

)
1.02 (Co-elution)1.15 (Baseline Separation)1.08 (Partial Separation)
Peak Shape GoodExcellentGood (pH dependent)
Best For Impurity profiling (general)Isomer Separation Halogenated Benzimidazoles
Table 2: The Impact of pH on Resolution

Analyte: Generic Benzimidazole (pKa ~ 5.5)

Mobile Phase pHState of AnalyteResultRecommendation
pH 2.5 (Formic Acid)Fully Protonated (

)
Sharp peaks, lower retention. Good for MS.Standard Starting Point
pH 6.0 (Ammonium Acetate)Partially IonizedDANGER ZONE. Peak splitting/broadening likely.Avoid
pH 10.0 (Ammonium Bicarb)*Neutral (

)
Max retention, different selectivity.Alternative (Requires Hybrid Silica)

*Note: High pH requires hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) to prevent column dissolution.

Validated Experimental Protocol

This protocol is designed to separate N-substituted benzimidazole regioisomers.

A. Reagents & Equipment[2][3]
  • Column: Phenyl-Hexyl chemistry (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or sub-2 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile (Methanol can be used to enhance

    
    -interactions if ACN fails).
    
  • Temperature: 25°C - 30°C (Control is vital; higher temps sharpen peaks but may merge isomers).

B. Gradient Method (Standard Screening)
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.051.0Initial Hold
15.0601.0Shallow gradient for max resolution
18.0951.0Wash
20.0951.0Hold
20.151.0Re-equilibration
C. Workflow Diagram: Method Development Decision Tree

MethodDevWorkflow Start Start: Benzimidazole Mixture Screen1 Screen 1: Phenyl-Hexyl pH 3.0 (Ammonium Formate) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 Co-elution CheckRes->Fail No OptionA Switch Organic Modifier (ACN -> MeOH) Fail->OptionA First Optimization OptionB Switch pH (pH 3.0 -> pH 10.0) Fail->OptionB Second Optimization OptionA->CheckRes OptionB->CheckRes

Caption: Step-by-step decision tree for optimizing benzimidazole isomer separation.

Troubleshooting & Optimization

  • Peak Splitting (Not Isomers):

    • Cause: If you see splitting for a single pure standard, it is likely tautomerism occurring on the column time-scale.

    • Fix: Increase column temperature to 40-50°C to speed up interconversion (coalescing the peak) or raise pH to >9 to suppress protonation (if column permits).

  • Peak Tailing:

    • Cause: Interaction between the basic benzimidazole nitrogen and residual silanols on the silica support.

    • Fix: Ensure the buffer concentration is at least 10-25 mM. Use "End-capped" or "Hybrid" columns (e.g., CSH or HPH technologies) which are designed for basic compounds.

  • Resolution Loss:

    • Cause:

      
       interactions are weaker in Acetonitrile (which has its own 
      
      
      
      electrons).
    • Fix: Switch organic modifier to Methanol . Methanol does not interfere with the analyte-stationary phase

      
      -overlap, often doubling the selectivity factor (
      
      
      
      ) for phenyl columns.

References

  • Waters Corporation. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Waters Knowledge Base.[2]

  • Agilent Technologies. Selectivity Comparison of Phenyl-Hexyl Columns. Agilent Technical Guides.

  • National Institutes of Health (NIH). Determination of pKa Values for Some Benzimidazole Drugs Using RPLC. Journal of Chemical & Engineering Data.[3]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions.

  • Sigma-Aldrich (Merck). Comparison of Superficially Porous Particle-based Column Chemistries.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds like 2-(4-methyl-1H-benzimidazol-2-yl)ethanol are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to environmental and public health but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices. Our objective is to empower researchers to manage this chemical waste stream with confidence, ensuring safety and environmental stewardship.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards and its classification under environmental regulations. While specific toxicological data for this compound is not extensively documented, its benzimidazole structure and ethanol functional group warrant a cautious approach. Analogous compounds, such as other benzimidazole derivatives, are known to cause skin, eye, and respiratory irritation.[2]

Regulatory Framework: RCRA

The primary regulation governing chemical waste in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Under RCRA, a chemical waste must be managed as hazardous if it is either "listed" or exhibits specific "characteristics."

  • Listed Wastes: This compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[1]

  • Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:[1][4][5]

    • Ignitability: Does it have a low flashpoint or support combustion? The ethanol group suggests potential flammability.

    • Corrosivity: Does it have a high or low pH?

    • Reactivity: Is it unstable, explosive, or does it react violently with water?

    • Toxicity: Is it harmful if ingested or absorbed?

Unless proven otherwise through testing, it is a best practice to manage this compound waste as hazardous. This conservative approach ensures the highest level of safety and compliance.

Chemical Incompatibilities

Based on its chemical structure (containing alcohol and benzimidazole, an amine-like heterocyclic system), this compound is potentially incompatible with:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

  • Amines

  • Strong reducing agents[6]

Segregating this waste from incompatible chemicals is crucial to prevent dangerous reactions in the waste container.[1]

Part 2: Personal Protective Equipment (PPE) for Handling Waste

Appropriate PPE is non-negotiable when handling any chemical waste. The following table summarizes the required PPE for managing waste containing this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid waste or contact with contaminated solid waste.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Always check glove manufacturer's compatibility data.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Part 3: Step-by-Step Disposal and On-Site Management Protocol

This protocol provides a systematic approach to collecting and managing waste from the point of generation to its final hand-off for disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory that generates hazardous waste must establish an SAA.[8]

  • Action: Designate a specific location in the lab, at or near the point where the waste is generated, for collecting the this compound waste.[9]

  • Causality: The SAA system is designed to minimize the movement of hazardous materials within a facility and ensure that waste is managed safely by personnel who are knowledgeable about its properties.

Step 2: Select and Prepare the Waste Container

  • Action: Choose a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or other plastic containers are often preferred to glass to minimize the risk of breakage.[3] The container must be kept closed except when adding waste.

  • Causality: Proper container selection prevents spills, leaks, and reactions between the waste and the container material. Keeping the container closed minimizes the release of vapors and prevents spills.

Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement.[9]

  • Action: Before adding any waste, affix a hazardous waste tag to the container. The label must include the following information:[3]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • List all constituents of the waste mixture, including solvents, with their approximate percentages.

    • The date when waste was first added.

    • The physical location (Building, Room Number) and the Principal Investigator's name.

    • Checkboxes indicating the relevant hazards (e.g., Toxic, Flammable).

Step 4: Segregate and Collect Waste

  • Action for Liquid Waste: Carefully pour unused solutions or reaction mixtures containing the compound into the designated, labeled liquid waste container.

  • Action for Solid Waste: Collect any materials contaminated with the compound (e.g., gloves, weigh paper, pipette tips, contaminated silica gel) in a separate, clearly labeled solid waste container.

  • Crucial Directive: DO NOT dispose of this chemical down the drain.[8] A nationwide ban on the sewering of hazardous waste pharmaceuticals is in effect, and this compound falls under the category of chemicals that must not enter the wastewater system.[10][11]

Part 4: Disposal Workflow and EHS Coordination

The following diagram illustrates the decision-making and operational workflow for proper disposal.

DisposalWorkflow Disposal workflow for this compound. start_node Waste Generation (this compound) decision_node decision_node start_node->decision_node Characterize Waste process_node process_node process_node_solid Select Solid Waste Container (HDPE, screw cap) decision_node->process_node_solid Solid process_node_liquid Select Liquid Waste Container (HDPE, screw cap) decision_node->process_node_liquid Liquid storage_node Satellite Accumulation Area (SAA) - Segregated from Incompatibles - Container Closed final_node Contact EHS for Pickup (Provide Manifest) storage_node->final_node Container Full or Max Storage Time Reached label_node label_node label_solid Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info process_node_solid->label_solid Affix Label label_liquid Label Container: - 'Hazardous Waste' - Full Chemical Name & % - Date & PI Info process_node_liquid->label_liquid Affix Label label_solid->storage_node Store in SAA label_liquid->storage_node Store in SAA

Caption: Disposal workflow for this compound.

Final Disposal Steps

  • Monitor Accumulation: Keep track of the accumulation start date. While regulations vary, hazardous waste can typically be stored in an SAA for up to one year, or until the container is full, whichever comes first.[8]

  • Schedule Pickup: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3] Provide them with all necessary information from the waste label.

  • Documentation: Ensure all paperwork provided by EHS is completed accurately. This creates a manifest that tracks the waste from its point of generation to its final disposal, a key requirement of RCRA.[9]

Part 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact EHS or the emergency response team.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Part 2.

  • Containment: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the liquid.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a designated waste bag or container.

  • Label as Waste: Seal the container and label it as hazardous waste, listing all contents, including the spilled chemical and the absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety, Stony Brook University. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(1H-Benzimidazol-1-yl)acetic acid.
  • Höfer Chemie GmbH. (2013). Safety data sheet: ETHANOL 641 (96%) VERG MEK/BITREX.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet: Telmisartan EP Impurity A.
  • Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste.
  • Chemical Compatibility Chart. (n.d.).
  • Ohio EPA. (2019, August 8). Hazardous Waste Pharmaceuticals Sewer Ban [Video]. YouTube.
  • Pfizer. (2012). Material Safety Data Sheet.
  • NYS Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • Sigma-Aldrich. (n.d.). 1-(4-methyl-1H-benzimidazol-2-yl)ethanol.
  • BenchChem. (2025). Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide.
  • BenchChem. (2025). Proper Disposal of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

Sources

A Researcher's Guide to the Safe Handling of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

Benzimidazole derivatives, as a class, can present several potential hazards, including skin, eye, and respiratory irritation.[2][3] Some related compounds have been noted for more significant health effects, underscoring the need for cautious handling.[2] The "ethanol" component of the name suggests that while the compound itself is likely a solid at room temperature, solutions may be prepared in flammable solvents. Therefore, a comprehensive approach to personal protection and safe handling is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the recommended PPE for handling 2-(4-methyl-1H-benzimidazol-2-yl)ethanol in both solid and solution forms.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[4]Must be impact-resistant and compliant with ANSI Z87 standards. For operations with a significant splash risk, such as preparing solutions or performing vigorous reactions, chemical goggles are mandatory to provide a complete seal around the eyes.[3]
Hand Protection Disposable nitrile gloves (minimum 4 mil thickness).[3]Nitrile gloves offer good resistance to a range of chemicals. For prolonged exposure or handling of concentrated solutions, consider double-gloving or using more robust gloves like neoprene or butyl rubber.[2][3] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4]
Body Protection A standard laboratory coat is required at a minimum.[2]For procedures with a higher risk of splashing, a PVC apron worn over the lab coat provides an additional layer of protection against corrosive or irritating reagents.[4]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area.For procedures that may generate dust (e.g., weighing out the solid) or aerosols, it is essential to work within a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for preventing accidental exposure and ensuring the integrity of your experiment.

Preparation and Handling:
  • Designated Work Area : All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment : Before beginning any work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Donning PPE : Put on your lab coat, followed by safety glasses or goggles. Wash and dry your hands before donning the appropriate gloves.

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood to control any potential dust. Use a spatula for transfers and avoid creating airborne particles.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly. If using a flammable solvent like ethanol, ensure there are no nearby ignition sources.[7] All equipment should be properly grounded to prevent static discharge.[7]

Workflow for Handling Benzimidazole Derivatives

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Work Area Designate Work Area Verify Emergency Equipment Verify Emergency Equipment Designate Work Area->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weigh Solid in Fume Hood Weigh Solid in Fume Hood Don PPE->Weigh Solid in Fume Hood Prepare Solution (if needed) Prepare Solution (if needed) Weigh Solid in Fume Hood->Prepare Solution (if needed) Conduct Experiment Conduct Experiment Prepare Solution (if needed)->Conduct Experiment Decontaminate Work Surface Decontaminate Work Surface Conduct Experiment->Decontaminate Work Surface Segregate Waste Segregate Waste Decontaminate Work Surface->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A generalized workflow for the safe handling of benzimidazole derivatives.

Emergency Procedures: Be Prepared

Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

Inhalation : Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not pour any amount down the drain.[8]

Waste Disposal Decision Tree

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Place in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid contact_ehs Contact Environmental Health & Safety for pickup solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: A decision tree for the proper disposal of waste containing the target compound.

By integrating these safety protocols into your experimental design, you can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-1H-benzo[d]imidazol-5-ol.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol.
  • Ethanol Safety and Handling Guide. (2025). Nedstar.
  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
  • Stockmeier Chemie GmbH & Co. KG. (2013). Safety data sheet.
  • University of California. (2012). Ethanol - Standard Operating Procedure.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.